SU16f
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTEJNOZQZNA-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Multi-Targeted Tyrosine Kinase Inhibitors: A Sunitinib Case Study
Disclaimer: Information regarding a compound specifically named "SU16f" is not publicly available. This document uses Sunitinib (SU11248), a well-characterized multi-targeted tyrosine kinase inhibitor with a similar nomenclature, as a representative compound to fulfill the technical requirements of this guide.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of cellular signaling by targeting multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[1][2][3] By simultaneously inhibiting these targets, Sunitinib reduces tumor vascularization and triggers cancer cell apoptosis, leading to tumor shrinkage.[2]
The primary targets of Sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are critical for angiogenesis, the process of forming new blood vessels that tumors need to grow and spread.[1][3]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): The compound targets PDGFR-α and PDGFR-β, which are involved in cell growth, development, and differentiation.[1][3]
-
Stem Cell Factor Receptor (c-KIT): Sunitinib inhibits CD117 (c-KIT), a receptor tyrosine kinase that, when improperly activated by mutation, drives the majority of gastrointestinal stromal tumors (GISTs).[1][2][3]
-
Other Key Kinases: Sunitinib also demonstrates inhibitory activity against other RTKs, including Fms-like tyrosine kinase-3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[1][3]
The inhibition of these RTKs by Sunitinib blocks key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][5] Sunitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these receptors, thereby preventing phosphorylation and the subsequent activation of downstream signaling cascades.[6]
Quantitative Data Summary
The inhibitory activity of Sunitinib has been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Sunitinib against Target Kinases
| Target Kinase | Assay Type | IC50 / Ki Value | Reference |
| PDGFRβ | Cell-free | 2 nM (IC50) | [6][7] |
| PDGFRβ | Cell-free | 8 nM (Ki) | [6][8] |
| VEGFR2 (Flk-1) | Cell-free | 80 nM (IC50) | [6][7] |
| VEGFR2 (Flk-1) | Cell-free | 9 nM (Ki) | [6][8] |
| c-KIT | - | Potent Inhibition | [6][8] |
| FLT3 (Wild-type) | - | 250 nM (IC50) | [6][8] |
| FLT3-ITD | - | 50 nM (IC50) | [6][8] |
| FLT3-Asp835 | - | 30 nM (IC50) | [6][8] |
Table 2: Cellular Proliferation and Phosphorylation Inhibition by Sunitinib
| Cell Line/Assay | Target Pathway | IC50 Value | Reference |
| HUVECs | VEGF-induced proliferation | 40 nM | [6][8] |
| NIH-3T3 (PDGFRα) | PDGF-induced proliferation | 69 nM | [6][8] |
| NIH-3T3 (PDGFRβ) | PDGF-induced proliferation | 39 nM | [6][8] |
| NIH-3T3 (VEGFR2) | VEGF-dependent phosphorylation | 10 nM | [6][8] |
| NIH-3T3 (PDGFRβ) | PDGF-dependent phosphorylation | 10 nM | [6][8] |
| MV4;11 | Cell proliferation | 8 nM | [6][8] |
| OC1-AML5 | Cell proliferation | 14 nM | [6][8] |
Table 3: Clinical Efficacy of Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) | Reference |
| Phase III Registration Trial | Sunitinib | 11 months | 31% | 26.4 months | [9][10] |
| Phase III Registration Trial | Interferon-alfa | 5 months | 6% | 21.8 months | [9][10] |
| Global Expanded-Access Trial | Sunitinib | 9.4 months | 16% | 18.7 months | [9][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used to characterize the mechanism of action of Sunitinib.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of Sunitinib on the enzymatic activity of specific receptor tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant kinase domains of target RTKs (e.g., VEGFR2, PDGFRβ) are expressed and purified. A generic substrate, such as a synthetic peptide (e.g., poly-Glu,Tyr), is used to measure kinase activity.
-
Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. Sunitinib, at varying concentrations, is added to the reaction mixture.
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This is often done using a radioactive ATP isotope (³²P or ³³P) and measuring its incorporation into the substrate, or by using phospho-specific antibodies in an ELISA-based format.
-
Data Analysis: The percentage of kinase inhibition is calculated for each Sunitinib concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assays
Objective: To assess the ability of Sunitinib to inhibit ligand-induced receptor phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Cells engineered to overexpress a specific RTK (e.g., NIH-3T3 cells expressing VEGFR2 or PDGFRβ) are cultured.
-
Serum Starvation: Cells are serum-starved to reduce basal levels of receptor activation.
-
Inhibitor Treatment and Ligand Stimulation: Cells are pre-incubated with various concentrations of Sunitinib before being stimulated with the corresponding ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ).
-
Cell Lysis and Protein Analysis: Cells are lysed, and the total protein concentration is determined. Receptor phosphorylation is assessed by Western blotting or ELISA using antibodies specific to the phosphorylated form of the receptor.
-
Data Analysis: The level of receptor phosphorylation is quantified and normalized to the total amount of the receptor protein. The IC50 value for the inhibition of phosphorylation is then calculated.
Cell Proliferation Assays
Objective: To evaluate the effect of Sunitinib on the proliferation of cancer cells or endothelial cells.
Methodology:
-
Cell Seeding: Cells (e.g., HUVECs, cancer cell lines) are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of Sunitinib concentrations. For assays involving specific signaling pathways, cells may be stimulated with a growth factor.
-
Incubation: The cells are incubated for a period of time, typically 24 to 72 hours.
-
Viability/Proliferation Measurement: Cell viability or proliferation is measured using various methods, such as the MTT assay (which measures metabolic activity), crystal violet staining (which stains DNA), or direct cell counting.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells. The IC50 value, representing the concentration of Sunitinib that inhibits cell proliferation by 50%, is determined.
Visualizations: Signaling Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Final results from the large sunitinib global expanded-access trial in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of the PDGFRβ Pathway by SU16f
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU16f is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase implicated in various pathological processes, including cancer and fibrosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the PDGFRβ signaling pathway. Detailed experimental protocols for the in vitro evaluation of this compound are provided, along with a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PDGFRβ pathway.
Introduction to this compound and the PDGFRβ Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in embryonic development, cell growth, and wound healing. Dysregulation of this pathway, particularly through the overactivation of PDGFRβ, is a known driver of various diseases, including several types of cancer and fibrotic conditions. PDGFRβ activation, typically initiated by the binding of its ligands PDGF-B and PDGF-D, leads to receptor dimerization, autophosphorylation, and the subsequent activation of multiple downstream signaling cascades that promote cell proliferation, migration, and survival.
This compound, a 3-substituted indolin-2-one, has been identified as a potent and highly selective inhibitor of PDGFRβ kinase activity. By competing with ATP for binding to the kinase domain, this compound effectively blocks receptor autophosphorylation and abrogates downstream signaling. Its high selectivity for PDGFRβ over other related kinases makes it a valuable tool for dissecting the specific roles of this receptor in various biological and pathological contexts.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 | Selectivity vs. PDGFRβ | Reference(s) |
| PDGFRβ | 10 nM | - | [1][2] |
| VEGFR2 | 140 nM | >14-fold | [1][2] |
| FGFR1 | 2.29 μM | >229-fold | [1][2] |
| EGFR | >100 μM | >10,000-fold | [3] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | Effect | IC50 / Concentration | Reference(s) |
| Cell Proliferation | HUVEC, NIH3T3 | Inhibition | 0.11 μM | [3] |
| Cell Proliferation | SGC-7901 (Gastric Cancer) | Inhibition of GC-MSC-CM* promoted proliferation | 20 μM (pretreatment) | [1][2] |
| PDGFRβ Activation | SGC-7901 (Gastric Cancer) | Abolished GC-MSC-CM* induced activation | 20 μM (pretreatment) | [1][2] |
| Cell Migration | SGC-7901 (Gastric Cancer) | Decreased GC-MSC-CM* enhanced migration | 20 μM (pretreatment) | [1] |
*GC-MSC-CM: Gastric cancer-derived mesenchymal stem cell-conditioned medium
Signaling Pathways and Experimental Workflows
PDGFRβ Signaling Pathway and Inhibition by this compound
The following diagram illustrates the major downstream signaling pathways activated by PDGFRβ and the point of inhibition by this compound. Upon ligand binding (PDGF-BB or PDGF-DD), PDGFRβ dimerizes and autophosphorylates on multiple tyrosine residues. These phosphotyrosine sites serve as docking platforms for various SH2 domain-containing proteins, leading to the activation of the PI3K/AKT, RAS/MAPK, PLCγ, and JAK/STAT pathways, which collectively drive cellular responses such as proliferation, survival, and migration. This compound acts by blocking the initial autophosphorylation step, thereby inhibiting all downstream signaling.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a tyrosine kinase inhibitor like this compound, from initial in vitro characterization to in vivo efficacy studies.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of the initial activation step effectively shuts down all downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound. These are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.
PDGFRβ Kinase Assay (In Vitro)
This protocol is for determining the IC50 of this compound against purified PDGFRβ kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PDGFRβ kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the this compound dilutions or DMSO control.
-
Add 10 µL of a solution containing PDGFRβ kinase and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for PDGFRβ.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Phospho-PDGFRβ Inhibition
This protocol describes how to assess the ability of this compound to inhibit ligand-induced PDGFRβ phosphorylation in a cellular context. The gastric cancer cell line SGC-7901 is used as an example.[1][2]
Materials:
-
SGC-7901 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant human PDGF-BB
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate SGC-7901 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-20 µM) or DMSO vehicle control for 2-8 hours.[1][2]
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-PDGFRβ antibody to normalize for protein loading.
Cell Viability/Proliferation Assay (MTT)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
SGC-7901 cells (or other relevant cell line)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed SGC-7901 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0-50 µM) in complete culture medium. Include a DMSO vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the DMSO-treated control wells and determine the IC50 value using non-linear regression.
In Vivo Studies
While specific data on the efficacy of this compound in cancer xenograft models is limited in publicly available literature, a study on spinal cord injury in mice has demonstrated its in vivo activity. In this model, this compound was administered via intrathecal injection at a dose of 10 μL of a 3 mM solution daily. This information, while not directly applicable to cancer models which typically involve oral or intraperitoneal administration in mg/kg doses, confirms that this compound can be formulated for in vivo use and exerts a biological effect.
For researchers planning in vivo cancer studies, a typical approach would involve establishing a xenograft model (e.g., subcutaneous injection of SGC-7901 cells into nude mice). Once tumors are established, animals would be randomized into vehicle control and this compound treatment groups. Dosing would be determined based on maximum tolerated dose (MTD) studies, and administration would likely be via oral gavage or intraperitoneal injection. Tumor volume and body weight would be monitored regularly to assess efficacy and toxicity.
Conclusion
This compound is a potent and selective inhibitor of PDGFRβ with demonstrated in vitro activity against cancer cell proliferation and migration. Its mechanism of action as an ATP-competitive inhibitor of PDGFRβ autophosphorylation effectively blocks downstream signaling pathways crucial for tumorigenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and the broader strategy of targeting the PDGFRβ pathway in oncology and other diseases. Further studies are warranted to establish the in vivo efficacy and pharmacokinetic profile of this compound in relevant preclinical cancer models.
References
SU16f: A Targeted Approach to Mitigate Fibrotic Scarring and Promote Recovery in Spinal Cord Injury Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Inhibition of PDGFRβ Signaling
Following SCI, the expression of Platelet-Derived Growth Factor (PDGF) ligands, PDGF-B and PDGF-D, is upregulated. These ligands are secreted by various cell types, including astrocytes, macrophages/microglia, and fibroblasts.[1][2] PDGF-B and PDGF-D bind to and activate PDGFRβ, which is predominantly expressed on the surface of fibrotic scar-forming fibroblasts.[1][2] This activation initiates a downstream signaling cascade that promotes the proliferation and migration of these fibroblasts, leading to the excessive deposition of extracellular matrix (ECM) components and the formation of a dense, inhibitory fibrotic scar.[1][2]
SU16f is a potent and specific inhibitor of PDGFRβ tyrosine kinase activity.[3] By binding to the ATP-binding pocket of the receptor, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This targeted inhibition effectively curtails the pro-fibrotic response, leading to a reduction in fibrotic scar tissue, a more permissive environment for axonal growth, and improved functional outcomes.[1][2]
Quantitative Data Summary
The efficacy of this compound in a mouse model of spinal cord injury has been quantified across several key parameters. The following tables summarize the significant findings.
Table 1: Reduction in Fibrotic Scar Formation at 28 Days Post-Injury
| Marker | Control Group (% Area) | This compound Group (% Area) | p-value |
| PDGFRβ+ | ~18% | ~8% | < 0.001 |
| Fibronectin+ | ~15% | ~6% | < 0.0001 |
| Laminin+ | ~12% | ~5% | < 0.001 |
| Data derived from immunofluorescence staining analysis.[4] |
Table 2: Inhibition of Fibroblast Proliferation at 7 Days Post-Injury
| Marker | Control Group (Density) | This compound Group (Density) | p-value |
| BrdU+PDGFRβ+ cells | High | Significantly Lower | < 0.01 |
| Ki67+PDGFRβ+ cells | High | Significantly Lower | < 0.01 |
| Data represents the density of proliferating fibroblasts within the injured spinal cord.[5] |
Table 3: Reduction in Inflammation at 28 Days Post-Injury
| Marker | Control Group (% Area) | This compound Group (% Area) | p-value |
| CD68+ (Macrophages/Microglia) | ~25% | ~12% | < 0.001 |
| Data derived from immunofluorescence staining analysis of the inflammatory cell area.[5] |
Table 4: Promotion of Axon Regeneration
| Axon Type | Control Group | This compound Group | p-value |
| NF+ Axon Density (in injured core) | Low | Significantly Increased | < 0.01 |
| 5-HT+ Axon Area (at injured site) | Low | Significantly Increased | < 0.01 |
| Neurofilament (NF) and Serotonin (5-HT) positive axons were quantified to assess regeneration.[5] |
Table 5: Improvement in Locomotor Function
| Time Post-Injury | Control Group (BMS Score) | This compound Group (BMS Score) | p-value |
| 14 days | ~2.5 | ~3.5 | < 0.05 |
| 21 days | ~3.0 | ~4.5 | < 0.01 |
| 28 days | ~3.5 | ~5.5 | < 0.001 |
| Basso Mouse Scale (BMS) scores range from 0 (complete paralysis) to 9 (normal locomotion).[2][5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following are step-by-step protocols for key experiments involving this compound in a mouse model of SCI.
Spinal Cord Compression Injury Mouse Model
This protocol describes the creation of a reproducible spinal cord compression injury in mice.
-
Anesthesia and Preparation: Anesthetize an 8-week-old C57BL/6 mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Shave the dorsal surface over the thoracic spine and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Laminectomy: Make a midline incision over the thoracic vertebrae. Carefully dissect the paraspinal muscles to expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord, leaving the dura mater intact.
-
Compression Injury: Utilize a modified aneurysm clip or a similar compression device calibrated to a specific force. Apply the clip extradurally to the exposed spinal cord for a defined period (e.g., 1 minute) to create a consistent compression injury.
-
Wound Closure: After removing the compression device, suture the muscle layers and close the skin incision with wound clips or sutures.
Intrathecal Administration of this compound
This protocol details the delivery of this compound directly into the cerebrospinal fluid.
-
Drug Preparation: Dissolve this compound in a vehicle solution, such as dimethyl sulfoxide (DMSO), and then dilute to the final concentration with sterile saline.
-
Animal Positioning: Anesthetize the mouse as previously described. Position the mouse in a prone position with the lumbar spine flexed to open the intervertebral spaces.
-
Injection: Using a Hamilton syringe with a 30-gauge needle, perform a lumbar puncture between the L5 and L6 vertebrae. A characteristic tail-flick reflex confirms entry into the intrathecal space.
-
Infusion: Slowly inject a small volume (e.g., 5-10 µL) of the this compound solution or vehicle control. For continuous delivery, an intrathecal catheter connected to an osmotic minipump can be implanted. In the study by Li et al., this compound was administered daily for 7 days post-injury.[2]
Immunofluorescence Staining for PDGFRβ and Other Markers
This protocol outlines the steps for visualizing key cellular and molecular components in spinal cord tissue sections.
-
Tissue Preparation: At the designated time point post-injury, deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Carefully dissect the spinal cord and post-fix in 4% PFA overnight at 4°C. Subsequently, cryoprotect the tissue by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Cryosectioning: Embed the cryoprotected spinal cord in optimal cutting temperature (OCT) compound and freeze. Cut sagittal or transverse sections (e.g., 20 µm thick) using a cryostat and mount them on charged microscope slides.
-
Staining Procedure: a. Wash the sections with PBS to remove the OCT compound. b. Permeabilize the tissue with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes. c. Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature. d. Incubate the sections with primary antibodies (e.g., goat anti-PDGFRβ, rabbit anti-fibronectin, etc.) diluted in the blocking solution overnight at 4°C. e. Wash the sections extensively with PBS. f. Incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark. g. Counterstain the nuclei with DAPI. h. Wash the sections and mount with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the stained sections using a fluorescence or confocal microscope. Quantify the fluorescent signal intensity or the area of positive staining using image analysis software like ImageJ.
Basso Mouse Scale (BMS) for Locomotor Assessment
The BMS is a widely used 9-point scale to evaluate hindlimb locomotor function in an open field.
-
Testing Environment: Place the mouse in an open-field arena with a non-slip surface.
-
Observation Period: Observe the mouse for a period of 4 minutes.
-
Scoring Criteria: Assign a score from 0 to 9 based on specific hindlimb movements, including ankle movement, stepping, coordination, paw placement, and trunk stability. A score of 0 indicates complete paralysis, while a score of 9 represents normal locomotion. Scores are assigned by trained observers who are blinded to the experimental groups.[2][6][7]
PDGFRβ and VEGFR2 Signaling Crosstalk in Spinal Cord Injury
While this compound primarily targets PDGFRβ, the interplay between the PDGF and Vascular Endothelial Growth Factor (VEGF) signaling pathways is an important consideration in the context of SCI. Both pathways are crucial for angiogenesis, a process vital for tissue repair and regeneration.[1][4] Following SCI, there is an upregulation of both PDGF and VEGF ligands and their respective receptors, PDGFRβ and VEGFR2.[1][6]
There is evidence of crosstalk between these two signaling systems. For instance, PDGF-BB has been shown to induce VEGF expression in certain cell types.[8] Furthermore, combined inhibition of both PDGFRβ and VEGFR2 signaling has demonstrated synergistic effects in reducing tumor angiogenesis.[9] In the context of SCI, a combined treatment with VEGF and PDGF has been shown to reduce secondary degeneration.[1]
Given that this compound is a multi-kinase inhibitor with activity against other receptor tyrosine kinases, including VEGFR2, it is plausible that its therapeutic effects in SCI may be partially mediated through the modulation of VEGFR2 signaling in addition to its primary action on PDGFRβ.[10] However, the precise nature and significance of this potential crosstalk in the context of this compound treatment for SCI require further investigation.
Conclusion
This compound represents a targeted therapeutic strategy with significant potential for the treatment of spinal cord injury. By specifically inhibiting the PDGFRβ signaling pathway, this compound effectively reduces the formation of the inhibitory fibrotic scar, thereby creating a more conducive environment for axonal regeneration and functional recovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and build upon these promising findings. Future research should continue to elucidate the intricate signaling networks involved, including the potential crosstalk with other key pathways like VEGFR2, to optimize the therapeutic application of this compound and other targeted inhibitors for spinal cord injury.
References
- 1. remedypublications.com [remedypublications.com]
- 2. researchgate.net [researchgate.net]
- 3. M2 Macrophages Promote PDGFRβ+ Pericytes Migration After Spinal Cord Injury in Mice via PDGFB/PDGFRβ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ej-med.org [ej-med.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PDGF-BB induces MAP kinase phosphorylation and VEGF expression in neurofibroma-derived cultured cells from patients with neurofibromatosis 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined inhibition of VEGF and PDGF signaling enforces tumor vessel regression by interfering with pericyte-mediated endothelial cell survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
SU16f: A Potent and Selective PDGFRβ Inhibitor for Cellular Reprogramming and Disease Research
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of SU16f
Abstract
This compound, a substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-one, has emerged as a critical chemical tool in biomedical research, primarily recognized for its potent and selective inhibition of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of this molecule, particularly in the fields of regenerative medicine and oncology. This guide details the scientific background, chemical synthesis, and key biological data of this compound, including its inhibitory activity and its role in cellular signaling pathways. Furthermore, it provides detailed experimental protocols and visual workflows to facilitate its application in the laboratory.
Introduction
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play pivotal roles in regulating essential cellular processes, including growth, differentiation, metabolism, and motility. Dysregulation of RTK signaling is a hallmark of numerous diseases, most notably cancer and fibrotic disorders. The Platelet-Derived Growth Factor Receptor (PDGFR) family, and specifically PDGFRβ, is a key mediator of mesenchymal cell proliferation and migration. Consequently, the development of small molecule inhibitors targeting PDGFRβ has been an area of intense research for therapeutic intervention.
This compound was identified as a potent and selective inhibitor of PDGFRβ in a study focused on the design and synthesis of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones.[1][2] This compound has demonstrated significant utility in various research applications, most notably as a key component of the "9C cocktail," a combination of nine small molecules used to induce the direct reprogramming of human fibroblasts into functional cardiomyocytes.[1] This technical guide serves to consolidate the available information on this compound, providing a detailed resource for its synthesis and biological application.
Discovery and Rationale
The discovery of this compound was part of a rational drug design approach targeting the ATP-binding pocket of receptor tyrosine kinases. The 3-substituted indolin-2-one scaffold was identified as a promising pharmacophore for kinase inhibition. Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, with modifications aimed at enhancing potency and selectivity for specific RTKs. This compound, also referred to as compound 16f in the original publication, emerged from this work as a highly potent and selective inhibitor of PDGFRβ.[1][2]
Chemical Synthesis
The synthesis of this compound involves a multi-step process culminating in the condensation of a substituted oxindole with a pyrrole derivative. The general synthetic scheme is outlined below.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a general representation based on the methodologies for similar compounds.
Step 1: Synthesis of 5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid ethyl ester
-
To a solution of 6-phenyl-1,3-dihydro-2H-indol-2-one (1 equivalent) and ethyl 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoate (1 equivalent) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester of this compound.
Step 2: Hydrolysis to this compound
-
Dissolve the this compound ethyl ester (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.
Biological Activity and Data
This compound is a potent inhibitor of PDGFRβ with high selectivity over other related kinases. Its biological activity has been characterized through various in vitro assays.
Kinase Inhibitory Activity
The inhibitory concentration (IC50) of this compound against several receptor tyrosine kinases is summarized in the table below.
| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ |
| PDGFRβ | 10 | - |
| VEGFR2 | 140 | >14-fold |
| FGFR1 | 2,290 | >229-fold |
| EGFR | >100,000 | >10,000-fold |
Data Source:
Cellular Activity
This compound has been shown to inhibit the proliferation of various cell types in vitro.
| Cell Line | Assay | IC50 (µM) |
| HUVEC | Proliferation | 0.11 |
| NIH3T3 | Proliferation | 0.11 |
Data Source:
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the ATP-binding site of the PDGFRβ kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.
PDGFRβ Signaling Pathway Inhibition by this compound
Caption: Inhibition of PDGFRβ signaling by this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PDGFRβ.
-
Reagents and Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled for non-radioactive methods)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assay)
-
Scintillation counter or plate reader for detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted this compound or DMSO (for control).
-
Add the recombinant PDGFRβ kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cellular Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to assess the effect of this compound on the proliferation of NIH3T3 cells.
-
Reagents and Materials:
-
NIH3T3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
PDGF-BB ligand
-
BrdU labeling reagent
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed NIH3T3 cells in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with PDGF-BB to induce proliferation.
-
After a suitable incubation period (e.g., 18-24 hours), add the BrdU labeling reagent to the wells and incubate for an additional 2-4 hours.
-
Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the color development with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
-
Cardiomyocyte Differentiation using 9C Cocktail
This compound is a component of the 9C cocktail for the chemical induction of fibroblasts into cardiomyocytes.
Caption: Workflow for cardiomyocyte differentiation using the 9C cocktail.
9C Cocktail Components:
-
CHIR99021
-
A83-01
-
BIX-01294
-
AS-8351
-
SC1
-
Y-27632
-
OAC-2
-
This compound
-
JNJ-10198409
A detailed, step-by-step protocol for this complex differentiation process is beyond the scope of this guide but can be found in the primary literature.[1]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PDGFRβ. Its discovery has provided a valuable tool for dissecting the roles of PDGFRβ signaling in various biological and pathological processes. The ability of this compound to contribute to the direct reprogramming of somatic cells into cardiomyocytes highlights its potential in the field of regenerative medicine. This technical guide provides a centralized resource of its chemical synthesis, biological activity, and experimental application to aid researchers in utilizing this powerful small molecule in their studies.
References
SU16f: A Potent and Selective PDGFRβ Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a synthetic, small molecule compound belonging to the 3-substituted indolin-2-one class of molecules.[1] It has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase critically involved in various cellular processes, including cell proliferation, migration, and angiogenesis.[2][3] Dysregulation of the PDGFRβ signaling pathway is implicated in the pathogenesis of numerous diseases, including various cancers and fibrotic conditions. This makes this compound a valuable tool for both basic research into these disease mechanisms and as a potential scaffold for the development of targeted therapeutics.
Molecular Structure and Chemical Properties
This compound, also known by its IUPAC name (Z)-3-[2,4-Dimethyl-5-(2-oxo-6-phenyl-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid, is characterized by a central indolinone core.[2] The specific substitutions on this core are crucial for its selective binding and inhibitory activity against PDGFRβ.
| Property | Value | Reference |
| Chemical Formula | C24H22N2O3 | [2] |
| Molecular Weight | 386.45 g/mol | [2] |
| CAS Number | 251356-45-3 | [4] |
| Appearance | Red-brown solid | [4] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the specific inhibition of PDGFRβ autophosphorylation.[2] This action blocks the initiation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are pivotal for cell growth, survival, and motility.[2]
Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays.
| Target | IC50 | Reference |
| PDGFRβ | 10 nM | [1] |
| VEGFR2 | 140 nM | [2] |
| FGFR1 | 2.29 µM | [5] |
| EGFR | >10 µM | [3] |
As the data indicates, this compound demonstrates significant selectivity for PDGFRβ, with a more than 14-fold lower IC50 value compared to VEGFR2 and over 229-fold selectivity against FGFR1.[3]
Cellular Effects
In cell-based assays, this compound has been shown to effectively inhibit the proliferation of various cell types, including human umbilical vein endothelial cells (HUVECs) and NIH3T3 fibroblasts, with an IC50 of 0.11 µM.[3] Furthermore, in gastric cancer cell lines such as SGC-7901, this compound treatment (20 µM for 8 hours) has been demonstrated to:
-
Abolish PDGFRβ activation.[1]
-
Inhibit cell proliferation promoted by gastric cancer-derived mesenchymal stem cell-conditioned medium.[1]
-
Downregulate the expression of anti-apoptotic proteins p-AKT, Bcl-xl, and Bcl-2.[1]
-
Upregulate the expression of the pro-apoptotic protein Bax.[1]
-
Modulate the expression of epithelial-mesenchymal transition (EMT) markers, including the upregulation of E-cadherin and downregulation of N-cadherin, Vimentin, and α-SMA.[5][6]
Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the PDGFRβ signaling pathway.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., PDGFRβ, VEGFR2, FGFR1).
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, this compound stock solution (in DMSO), kinase assay buffer, 96-well plates, plate reader.
-
Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a 96-well plate, add the kinase and the appropriate substrate peptide to each well. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable method (e.g., luminescence-based assay that measures the amount of ATP remaining).
-
Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of a specific cell line.
Methodology:
-
Reagents and Materials: Cell line of interest (e.g., SGC-7901), complete cell culture medium, this compound stock solution (in DMSO), 96-well cell culture plates, a reagent for measuring cell viability (e.g., MTT, WST-1, or a CellTiter-Glo® Luminescent Cell Viability Assay), plate reader.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. The following day, treat the cells with various concentrations of this compound (and a vehicle control) in fresh medium. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well according to the manufacturer's instructions. e. Incubate for the recommended time. f. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the readings to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Evaluating this compound in a Cancer Cell Line
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized and highly selective inhibitor of PDGFRβ. Its potent activity in both enzymatic and cell-based assays, coupled with its ability to modulate key signaling pathways involved in cancer progression, underscores its value as a research tool. The detailed molecular properties and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers investigating PDGFRβ-driven pathologies and for those in the early stages of drug discovery and development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
In Vitro Activity of SU11652: A Technical Guide
This guide offers a detailed examination of the in vitro activity of SU11652, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. SU11652 is recognized for its potent anti-angiogenic and anti-tumor properties, primarily through the inhibition of key RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of efficacy data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action
SU11652 exhibits a dual mechanism of action, contributing to its potent anti-cancer effects.
Inhibition of Receptor Tyrosine Kinases
SU11652 competitively and reversibly inhibits the binding of ATP to the catalytic domains of several RTKs.[2] This action blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[1]
Induction of Lysosomal-Mediated Cell Death
A distinctive feature of SU11652 is its ability to induce cell death through a novel mechanism involving lysosomal destabilization.[2][4] It achieves this by inhibiting acid sphingomyelinase (ASMase), a lysosomal lipase essential for maintaining lysosomal membrane stability.[2][4] This inhibition leads to lysosomal membrane permeabilization (LMP), resulting in the release of cathepsins into the cytosol, which in turn triggers a caspase-independent cell death pathway.[2][4] This mechanism allows SU11652 to effectively induce cell death even in apoptosis-resistant and multidrug-resistant cancer cells.[2][4]
Quantitative Data on In Vitro Activity
The potency of SU11652 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
Table 1: Biochemical Assay - Kinase Inhibition
| Target Kinase | SU11652 IC50 (nM) |
| FLT3 (wild type) | ~1.5[1][5] |
| FLT3 (D835Y mutant) | 16[1][5] |
| FLT3 (D835H mutant) | 32[1][5] |
| PDGFRβ | 3-500 (range)[1][2] |
| VEGFR2 (KDR/Flk-1) | 3-500 (range)[1][2] |
| c-Kit | 3-500 (range)[1][2] |
| FGFR1 | 3-500 (range)[1][2] |
Table 2: Cellular Assay - Anti-proliferative and Apoptotic Effects
| Cell Line | Cancer Type | SU11652 IC50 (nM) | Effect |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~5[5] | Inhibition of cell growth, induction of apoptosis, and cell cycle arrest.[5][6] |
| HeLa | Cervix Carcinoma | Low micromolar | Cytotoxic effects.[4] |
| U-2-OS | Osteosarcoma | Low micromolar | Cytotoxic effects.[4] |
| Du145 | Prostate Carcinoma | Low micromolar | Effective killing of multidrug-resistant cells.[4] |
Table 3: Effect of SU11652 on Apoptosis and Cell Cycle in MV-4-11 Cells[7]
| SU11652 Concentration (nM) | Percentage of Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 5.2 | 45.3 | 42.1 | 12.6 |
| 10 | 15.8 | 58.7 | 28.5 | 12.8 |
| 50 | 35.1 | 72.4 | 15.3 | 12.3 |
| 100 | 52.4 | 78.1 | 10.2 | 11.7 |
Signaling Pathways and Visualizations
SU11652's inhibition of RTKs disrupts multiple downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SU11652's in vitro activity.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of SU11652 to inhibit the enzymatic activity of a specific kinase.
-
Objective: To determine the IC50 value of SU11652 against a purified recombinant kinase.
-
Materials:
-
Recombinant kinase (e.g., FLT3, VEGFR2).
-
Kinase-specific substrate (e.g., GST-FLT3S).[6]
-
ATP (radiolabeled or for use with detection antibodies).
-
SU11652 (serial dilutions).
-
Kinase reaction buffer.
-
96-well plates.
-
Detection reagents (e.g., anti-phospho-substrate antibody).
-
-
Procedure:
-
Add the kinase, substrate, and SU11652 at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, radioactivity measurement).
-
Calculate the percentage of kinase inhibition for each drug concentration relative to a DMSO control.[1]
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
-
Cell Viability / Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[1][7]
-
Objective: To determine the IC50 value of SU11652 on the proliferation of a cancer cell line.[7]
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
SU11652 (stock solution in DMSO).
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).[7]
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.[1][7]
-
Treat the cells with a range of SU11652 concentrations and a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance of the solution using a spectrophotometer at approximately 570 nm.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7]
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[1][7]
-
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following SU11652 treatment.[8]
-
Objective: To assess the induction of apoptosis by SU11652.
-
Materials:
-
Cell line of interest.
-
SU11652.
-
Annexin V-FITC/Propidium Iodide (PI) kit.
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.[8]
-
Treat cells with various concentrations of SU11652 for 24-48 hours.[8]
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.[9]
-
Resuspend the cell pellet in 1X Binding Buffer.[8]
-
Add Annexin V-FITC and PI to the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the samples on a flow cytometer within one hour.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis for Signaling Proteins
This assay is used to detect changes in the phosphorylation status of key proteins in signaling pathways.
-
Objective: To confirm the inhibition of downstream signaling pathways by SU11652.
-
Materials:
-
Cell line of interest (e.g., MV-4-11).
-
SU11652.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[9]
-
Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-p-STAT5) and corresponding total protein antibodies.[5]
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cells with the indicated concentrations of SU11652 for a specified time (e.g., 24 hours).[5]
-
Lyse the cells and quantify the protein concentration of the lysates.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with specific primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the changes in the phosphorylation levels of target proteins relative to total protein and a loading control (e.g., GAPDH).[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sunitinib and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of SU16f in Fibroblast Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). Its primary role in the context of fibroblast proliferation is inhibitory, with significant implications for pathological conditions characterized by excessive fibroblast activity and tissue fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on fibroblast proliferation with supporting quantitative data, detailed experimental protocols for its study, and a visualization of the involved signaling pathways. The primary experimental context for the data presented herein is the inhibition of fibroblast proliferation and fibrotic scar formation following spinal cord injury (SCI) in murine models.
Core Mechanism of Action: Inhibition of the PDGFRβ Signaling Pathway
This compound exerts its biological effects by selectively targeting and inhibiting the tyrosine kinase activity of PDGFRβ.[1][2][3] PDGFRβ is a key cell surface receptor that, upon binding to its ligands, primarily Platelet-Derived Growth Factor-BB (PDGF-BB) and PDGF-DD, undergoes dimerization and autophosphorylation. This activation initiates a cascade of downstream intracellular signaling pathways that are crucial for fibroblast proliferation, migration, and survival.
The principal signaling cascades activated by PDGFRβ in fibroblasts include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is critically involved in the regulation of cell proliferation and differentiation.
By inhibiting the autophosphorylation of PDGFRβ, this compound effectively blocks the initiation of these downstream signals, leading to a reduction in fibroblast proliferation.[1]
Quantitative Analysis of this compound-Mediated Inhibition of Fibroblast Proliferation
The inhibitory effect of this compound on fibroblast proliferation has been quantified in a murine model of spinal cord injury. Administration of this compound resulted in a significant reduction in the number of proliferating fibroblasts at the injury site. This was assessed by co-immunofluorescence staining for PDGFRβ with the proliferation markers Bromodeoxyuridine (BrdU) and Ki67.
| Experimental Group | Proliferation Marker | Density of Proliferating PDGFRβ+ Fibroblasts (cells/mm²) | Percentage Reduction | Reference |
| Control (Vehicle) | BrdU | ~180 | - | [1] |
| This compound Treated | BrdU | ~80 | ~55% | [1] |
| Control (Vehicle) | Ki67 | ~200 | - | [1] |
| This compound Treated | Ki67 | ~90 | ~55% | [1] |
Note: The data presented are estimations based on the graphical data from Li et al., 2022. The original publication should be consulted for the precise mean values and statistical analysis.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Fibroblast Proliferation
The following diagram illustrates the signaling pathway initiated by PDGF-BB and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy in vivo
The following diagram outlines the typical experimental workflow for evaluating the effect of this compound on fibroblast proliferation in a spinal cord injury model.
Detailed Experimental Protocols
In Vivo Administration of this compound via Intrathecal Injection in Mice
This protocol is adapted from methodologies used in spinal cord injury research.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
30-gauge Hamilton syringe
-
Animal clippers
-
70% ethanol
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentration.
-
Anesthesia: Anesthetize the mouse using the chosen anesthetic protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Animal Positioning: Place the anesthetized mouse in a prone position with the lumbar area arched to increase the intervertebral space.
-
Site Preparation: Shave the fur over the lumbar region and sterilize the skin with 70% ethanol.
-
Injection: Palpate the iliac crests and locate the L5-L6 intervertebral space. Carefully insert the 30-gauge needle of the Hamilton syringe at a slight angle into the intrathecal space. A characteristic tail flick is often observed upon successful entry.
-
Infusion: Slowly inject the desired volume of the this compound solution or vehicle (typically 5-10 µL).
-
Post-injection Care: Remove the needle and monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative care as per institutional guidelines.
-
Dosing Regimen: In the context of SCI, daily intrathecal injections of this compound may be initiated a few days post-injury and continued for a specified duration.[1]
BrdU Labeling and Immunofluorescence Staining for Proliferating Fibroblasts
This protocol outlines the steps for labeling proliferating cells with BrdU and subsequent immunofluorescent detection in spinal cord tissue sections.
Materials:
-
Bromodeoxyuridine (BrdU) solution (sterile, for injection)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
2N HCl
-
0.1 M Borate buffer (pH 8.5)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies: anti-BrdU, anti-Ki67, anti-PDGFRβ
-
Fluorescently-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
BrdU Administration: Administer BrdU to the mice via intraperitoneal injection (e.g., 50 mg/kg) at desired time points before tissue collection to label cells in the S-phase of the cell cycle.
-
Tissue Perfusion and Fixation: Deeply anesthetize the mice and perform transcardial perfusion with PBS followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection and Embedding: Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks. Embed the tissue in OCT compound and freeze.
-
Sectioning: Cut cryosections (e.g., 12-16 µm thick) using a cryostat and mount them on microscope slides.
-
Antigen Retrieval (for BrdU):
-
Wash slides with PBS.
-
Incubate in 2N HCl for 30-60 minutes at 37°C to denature the DNA.
-
Neutralize with 0.1 M Borate buffer for 10 minutes at room temperature.
-
Wash thoroughly with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the tissue sections with permeabilization buffer for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies (e.g., anti-BrdU, anti-Ki67, and anti-PDGFRβ) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate fluorescently-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes. Wash again and mount the coverslips using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the stained sections using a fluorescence or confocal microscope. Quantify the number of double-positive (e.g., BrdU+/PDGFRβ+ or Ki67+/PDGFRβ+) cells in defined regions of interest.
Conclusion
This compound is a valuable research tool for investigating the role of PDGFRβ signaling in fibroblast biology. Its demonstrated ability to inhibit fibroblast proliferation, particularly in the context of fibrotic scar formation, highlights its potential as a therapeutic lead for a variety of fibrotic disorders. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the utility of this compound and the broader implications of targeting the PDGFRβ pathway in disease.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of SU16f: A Technical Overview
Introduction
SU16f, a 3-substituted indolin-2-one derivative, has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] Preclinical investigations have highlighted its therapeutic potential in oncology and tissue regeneration, primarily through the modulation of the PDGFRβ signaling pathway. This document provides a comprehensive overview of the preclinical data on this compound efficacy, detailing its inhibitory activity, effects on cellular processes, and outcomes in in vivo models. The experimental protocols underlying these findings are also described, alongside visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation: Quantitative Efficacy of this compound
The preclinical efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration against key receptor tyrosine kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Fold Selectivity (over PDGFRβ) | Reference |
| PDGFRβ | 10 nM | - | [1][2][3] |
| VEGFR2 | 140 nM | >14-fold | [3] |
| FGFR1 | 2.29 μM | >229-fold | [1][3] |
| EGFR | >100 μM | >10000-fold | [3] |
Table 2: Cellular Effects of this compound in Gastric Cancer and Stromal Cells
| Cell Line | Treatment | Observed Effect | Downstream Molecular Changes | Reference |
| SGC-7901 (Gastric Cancer) | 20 μM this compound for 8 hours with GC-MSC-CM* | Inhibition of cell proliferation and migration | Abolished PDGFRβ activation; Downregulated p-AKT, Bcl-xl, Bcl-2; Upregulated Bax; Upregulated E-cadherin; Downregulated N-cadherin, Vimentin, α-SMA | [1][2] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Not specified | Inhibition of proliferation (IC50 = 0.11 μM) | Not specified | [3] |
| NIH3T3 (Fibroblasts) | Not specified | Inhibition of proliferation | Not specified | [3] |
*GC-MSC-CM: Gastric cancer-derived mesenchymal stem cell-conditioned medium.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various receptor tyrosine kinases.
-
Methodology: Recombinant kinase domains of PDGFRβ, VEGFR2, FGFR1, and EGFR were used in enzymatic assays. The assays typically involve incubating the kinase with its substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured, often through phosphorylation of the substrate, and the IC50 value is calculated as the concentration of this compound that results in 50% inhibition of enzyme activity.
Cell-Based Assays for Proliferation and Migration
-
Objective: To evaluate the effect of this compound on cancer cell proliferation and migration.
-
Cell Lines: SGC-7901 (human gastric cancer cell line).
-
Treatment: Gastric cancer-derived mesenchymal stem cell-conditioned medium (GC-MSC-CM) was used to stimulate the proliferation and migration of SGC-7901 cells. This compound (20 μM) was administered for 8 hours to assess its inhibitory effects.[1][2]
-
Proliferation Assay: Cell viability and proliferation were likely assessed using standard methods such as MTT or BrdU incorporation assays.
-
Migration Assay: The effect on cell migration was likely evaluated using a transwell migration assay or a wound-healing (scratch) assay.
-
Western Blot Analysis: To investigate the molecular mechanism, protein levels of key signaling molecules were determined. SGC-7901 cells were treated with GC-MSC-CM in the presence or absence of this compound. Cell lysates were then subjected to SDS-PAGE and immunoblotting using antibodies against p-AKT, Bcl-xl, Bcl-2, Bax, E-cadherin, N-cadherin, Vimentin, and α-SMA.[1][2]
In Vivo Spinal Cord Injury (SCI) Model
-
Objective: To assess the efficacy of this compound in reducing fibrotic scar formation and promoting functional recovery after spinal cord injury.
-
Animal Model: Mice subjected to spinal cord injury.
-
Treatment: this compound was administered to the mice following SCI.
-
Efficacy Evaluation:
-
Histological Analysis: The extent of fibrotic scar formation was evaluated through immunofluorescence staining of sagittal sections of the spinal cord for markers like fibronectin and laminin.[4]
-
Axon Regeneration: The regeneration of axons through the injury site was assessed by staining for neuronal markers.
-
Functional Recovery: Locomotor function recovery was evaluated using the Basso Mouse Scale (BMS) and footprint analysis.[5]
-
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action in the PDGFRβ Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDGFRβ phosphorylation, which in turn blocks downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: Mechanism of this compound action on the PDGFRβ signaling pathway.
General Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy studies.
References
- 1. This compound | PDGFR | TargetMol [targetmol.com]
- 2. xcessbio.com [xcessbio.com]
- 3. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets and Mechanism of Action of SU16f: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU16f is a potent and selective, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1][2] As a 3-substituted indolin-2-one, this small molecule has become a critical tool in cell biology and preclinical research for its ability to selectively modulate the PDGFRβ signaling pathway.[2] Its utility has been demonstrated in various contexts, from cancer biology and angiogenesis to regenerative medicine and neuroscience.[2][3][4][5][6] This document provides a comprehensive overview of the cellular targets of this compound, its inhibitory activity, the experimental protocols used for its characterization, and its effects on key signaling pathways.
Core Cellular Targets and Quantitative Inhibitory Profile
The primary molecular target of this compound is the PDGFRβ, a receptor tyrosine kinase crucial for cell proliferation, migration, and angiogenesis. The compound exhibits high affinity for PDGFRβ with significant selectivity over other related kinases.
Kinase Inhibition Profile
The inhibitory activity of this compound is most potent against PDGFRβ, with progressively lower activity against other growth factor receptors. This selectivity allows for the specific interrogation of the PDGFRβ signaling axis in complex biological systems.
| Target Kinase | IC50 Value | Fold Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 10 nM | - | [2][3] |
| VEGFR2 | 140 nM | >14-fold | [3][6] |
| FGFR1 | 2.29 µM | >229-fold | [2][6] |
| EGFR | >100 µM | >10,000-fold | [6] |
Cellular Proliferation Inhibition
This compound demonstrates a corresponding inhibitory effect on cell proliferation driven by various growth factors, with the highest potency observed against PDGF-stimulated proliferation.
| Cell Line / Condition | IC50 Value | Reference |
| HUVEC & NIH3T3 Cells | 0.11 µM | |
| PDGF-induced Proliferation | 0.11 µM | [3] |
| VEFG-induced Proliferation | 10 µM | [3] |
| FGF-induced Proliferation | 10 µM | [3] |
| EGF-induced Proliferation | 21.9 µM | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by directly inhibiting the autophosphorylation of PDGFRβ upon ligand (PDGF-B/D) binding. This action blocks the recruitment and activation of downstream signaling cascades, most notably the PI3K/Akt pathway, which is critical for cell survival and proliferation.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Studies in gastric cancer cells have shown that this compound treatment leads to a significant downregulation of phosphorylated Akt (p-Akt), as well as the anti-apoptotic proteins Bcl-xl and Bcl-2.[2] Concurrently, it upregulates the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis and inhibiting proliferation.[2]
Experimental Protocols
The characterization of this compound's activity relies on standardized biochemical and cell-based assays. Below are representative methodologies.
In Vitro Kinase Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reagents: Recombinant human PDGFRβ kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP (with γ-³²P-ATP tracer), peptide substrate (e.g., poly-Glu-Tyr), and this compound stock solution in DMSO.
-
Procedure: a. Serially dilute this compound to desired concentrations in kinase buffer. b. In a 96-well plate, add the kinase, diluted this compound (or DMSO vehicle control), and the peptide substrate. c. Initiate the reaction by adding the ATP solution. d. Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes). e. Stop the reaction by adding a stop buffer (e.g., EDTA). f. Spot the reaction mixture onto a phosphocellulose filter paper. g. Wash the filters extensively with phosphoric acid to remove unincorporated ATP. h. Measure the incorporated radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Spinal Cord Injury (SCI) Model Protocol
This protocol outlines the use of this compound to study its therapeutic effects on fibrotic scar formation in a preclinical model.[5][6]
Caption: Workflow for evaluating this compound efficacy in a spinal cord injury model.
-
Model: A spinal cord compression injury is induced in adult mice.[5]
-
Treatment: this compound is administered via intrathecal injection to specifically target the spinal cord while minimizing systemic exposure.[5] A control group receives a vehicle (e.g., DMSO) injection.
-
Endpoint Analysis: a. Histology: After a set period (e.g., 28 days), animals are euthanized, and spinal cord tissue is harvested.[7] b. Immunofluorescence: Tissue sections are stained for markers of fibrotic scarring (e.g., Fibronectin, Laminin) and activated fibroblasts (PDGFRβ).[5][7] c. Functional Recovery: Locomotor function is assessed throughout the experiment using standardized tests like the Basso Mouse Scale (BMS).
-
Results: In this model, this compound treatment has been shown to significantly reduce the area of fibrotic scarring, inhibit inflammation, and promote axon regeneration, leading to improved locomotor recovery.[4][8]
Summary and Future Directions
This compound is a well-defined molecular probe and a potential therapeutic lead compound whose primary cellular target is PDGFRβ. Its high potency and selectivity make it an invaluable tool for dissecting the roles of PDGFRβ in health and disease. Quantitative data consistently demonstrates its nanomolar efficacy against its primary target and a clear selectivity window over other kinases. The downstream blockade of the PI3K/Akt pathway is a key mechanism of its anti-proliferative and pro-apoptotic effects. Preclinical studies, particularly in the context of spinal cord injury, highlight its potential to modulate fibrotic responses and promote tissue repair.[8] Future research may focus on optimizing its pharmacokinetic properties for clinical development and exploring its efficacy in other fibrotic diseases or PDGFRβ-driven cancers.
References
- 1. This compound | PDGFR Tyrosine Kinase Inhibitor VII | PDGFR | Ambeed.com [ambeed.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. spinalcord.help [spinalcord.help]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
SU16f Experimental Protocols for Rodent Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase implicated in various pathological processes, including tumor growth, angiogenesis, and fibrosis.[1][2][3] By targeting the PDGFRβ signaling pathway, this compound presents a promising therapeutic strategy for various diseases, particularly cancer. These application notes provide detailed experimental protocols for the use of this compound in rodent models, with a focus on cancer xenograft studies. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the autophosphorylation of PDGFRβ upon binding of its ligands, primarily PDGF-BB and PDGF-DD. This blockade prevents the activation of downstream signaling cascades that are crucial for cell proliferation, migration, and survival. The primary signaling pathways affected by this compound inhibition of PDGFRβ include the RAS-MAPK, PI3K-Akt, and PLCγ-PKC pathways.
PDGFRβ Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU16f In Vivo Administration
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosage and administration of SU16f, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ). The information is compiled from preclinical studies and is intended for research purposes only.
Introduction
This compound is a 3-substituted indolin-2-one that selectively inhibits the tyrosine kinase activity of PDGFRβ.[1][2][3] This inhibition blocks the downstream signaling pathways activated by PDGF-B and PDGF-D, which play crucial roles in cell proliferation, migration, and angiogenesis.[4] Dysregulation of the PDGFRβ signaling pathway is implicated in various pathological conditions, including fibrotic diseases and cancer.[4][5] In vivo studies have demonstrated the therapeutic potential of this compound in mitigating fibrotic scar formation and promoting functional recovery in a spinal cord injury model.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to the ATP-binding pocket of the PDGFRβ kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways inhibited by this compound include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
Ras/MAPK Pathway: This cascade regulates cell growth, differentiation, and migration.
-
PLCγ/PKC Pathway: Involved in cell growth and differentiation.
-
STAT Pathway: Plays a role in inflammation and cell proliferation.
PDGFRβ Signaling Pathway Inhibited by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Application and prospects of somatic cell reprogramming technology for spinal cord injury treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical aspects of the use of intrathecal chemotherapy [redalyc.org]
Application Notes and Protocols for the Use of SU16f in Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction
It is a common misconception that SU16f is a cell line. This compound is, in fact, a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to investigate its effects on various cell types and signaling pathways. This compound is a valuable tool for studying the role of PDGFRβ in cellular processes such as proliferation, migration, and angiogenesis, particularly in the context of cancer and fibrosis research.[2][5]
Mechanism of Action
This compound is a 3-substituted indolin-2-one that functions as a selective inhibitor of PDGFRβ kinase activity.[4] By binding to the ATP-binding site of the receptor's intracellular kinase domain, this compound prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[2] The primary signaling pathways inhibited by this compound are the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and migration.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activity and recommended experimental parameters for this compound.
Table 1: Inhibitory Concentration (IC50) of this compound against various receptor tyrosine kinases.
| Target | IC50 |
| PDGFRβ | 10 nM[1][3][4] |
| VEGF-R2 | 140 nM[1] |
| FGF-R1 | 2.29 μM[1] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays.
| Cell Line | Application | Recommended Concentration | Reference |
| SGC-7901 (Gastric Cancer) | Inhibition of proliferation and migration | 20 μM[1][5] | [1][5] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Inhibition of proliferation | 0.11 μM[3] | [3] |
| NIH3T3 (Mouse Embryonic Fibroblast) | Inhibition of proliferation | 0.11 μM[3] | [3] |
| HT-29, SW480, RKO (Human Colon Cancer) | Inhibition of cdk2 activity (as SU9516, a related compound) | 5 μM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Refer to the manufacturer's instructions for the molecular weight of the specific lot of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for this compound with a molecular weight of 386.44 g/mol , dissolve 3.86 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Cell Treatment with this compound
Materials:
-
Cultured cells of interest (e.g., SGC-7901, HUVEC, NIH3T3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates or flasks for cell culture
Procedure:
-
Seed the cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the desired final concentration of this compound by diluting the stock solution in complete cell culture medium. For example, to make a 20 μM working solution, dilute the 10 mM stock solution 1:500 in the medium.
-
As a vehicle control, prepare a corresponding dilution of DMSO in the medium. The final DMSO concentration should typically be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 8 hours, 24 hours, or longer depending on the experiment).[1]
-
After the incubation period, proceed with the desired downstream analysis, such as cell proliferation assays, migration assays, or western blotting for signaling pathway analysis.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PDGFRβ signaling, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | PDGFR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SU16f Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase (RTK).[1] Dysregulation of the PDGFRβ signaling pathway is implicated in various pathological processes, including tumor angiogenesis, fibrosis, and certain cancers. This compound exerts its biological effects by competing with ATP for the kinase domain's binding site, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades. These include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival. This document provides detailed protocols for assessing the bioactivity of this compound in vitro, focusing on its inhibitory effects on PDGFRβ signaling, cell proliferation, migration, and angiogenesis.
Data Presentation: Quantitative Analysis of this compound Bioactivity
The following tables summarize the in vitro efficacy of this compound against its primary target and other related kinases, as well as its anti-proliferative effects on various cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| PDGFRβ | 10 | Biochemical | Primary target of this compound.[1] |
| VEGFR2 | 140 | Biochemical | Shows moderate activity at higher concentrations.[1] |
| FGFR1 | 2290 | Biochemical | Shows weak activity at micromolar concentrations.[1] |
Table 2: Anti-Proliferative Activity of this compound in Cellular Assays
| Cell Line | Cell Type | IC50 (µM) | Assay Type | Notes |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.11 | Proliferation Assay | Demonstrates anti-angiogenic potential. |
| NIH3T3 | Mouse Embryonic Fibroblast | 0.11 | Proliferation Assay | Useful for studying anti-fibrotic effects. |
| SGC-7901 | Human Gastric Cancer | Not specified | Proliferation Assay | Inhibits proliferation promoted by GC-MSC conditioned medium. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
References
Application Notes and Protocols: SU16f Delivery for CNS Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) triggers a complex cascade of cellular and molecular events, often leading to the formation of a fibrotic scar that poses a significant barrier to axonal regeneration and functional recovery.[1] A key player in this fibrotic process is the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) signaling pathway.[1][2][3] Activation of PDGFRβ, primarily by its ligands PDGF-B and PDGF-D, contributes to the proliferation and differentiation of scar-forming fibroblasts. SU16f, a potent and highly selective inhibitor of PDGFRβ, has emerged as a promising therapeutic agent to mitigate fibrotic scarring and promote neural repair after central nervous system (CNS) injury.[1][4]
These application notes provide a comprehensive overview of the use of this compound in preclinical models of CNS injury, with a focus on its delivery, mechanism of action, and protocols for evaluating its efficacy.
Mechanism of Action: this compound in CNS Injury
This compound exerts its therapeutic effects by specifically blocking the PDGFRβ signaling cascade.[1] In the context of SCI, PDGF-B is predominantly secreted by astrocytes, while macrophages/microglia and fibroblasts release PDGF-D.[1] These ligands bind to and activate PDGFRβ on the surface of fibroblasts, initiating a signaling cascade that includes the activation of Janus kinase (JAK), phospholipase C gamma (PLCγ), and phosphoinositide 3-kinase (PI3K).[1] This signaling promotes the proliferation and fibrotic activity of these cells, leading to the excessive deposition of extracellular matrix proteins that form the inhibitory fibrotic scar.[1][5]
By inhibiting PDGFRβ, this compound effectively curtails this process, leading to a reduction in fibrotic scar formation, a decrease in the lesion size, and a more permissive environment for axon regeneration.[1][2][3] This ultimately contributes to improved locomotor function recovery in preclinical models of SCI.
Signaling Pathway Diagram
Caption: this compound blocks PDGFRβ activation, inhibiting downstream signaling and fibrotic scar formation.
Delivery Methods for this compound in CNS Injury Models
The primary and most effective delivery method for this compound in preclinical SCI models is direct administration into the cerebrospinal fluid (CSF) via intrathecal injection.[1][2] This method ensures that the inhibitor bypasses the blood-brain barrier and directly reaches the target site in the spinal cord at a therapeutic concentration.
Experimental Workflow for this compound Administration
Caption: A typical experimental workflow for evaluating this compound efficacy in a mouse model of SCI.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound on SCI in a mouse model.[1]
Table 1: Effect of this compound on Lesion Size and Fibrotic Scar Formation
| Group | GFAP- Area (Lesion Size) at 28 dpi (mm²) |
| Control (Vehicle) | ~1.2 |
| This compound | ~0.8 |
Table 2: Effect of this compound on Inflammatory Response
| Group | CD68+ Area (Inflammatory Cells) at 28 dpi (mm²) |
| Control (Vehicle) | ~0.6 |
| This compound | ~0.3 |
Table 3: Effect of this compound on Axon Regeneration
| Group | NF+ Axon Density in Injured Core at 28 dpi | 5-HT+ Axon Area in Injured Site at 28 dpi (mm²) |
| Control (Vehicle) | ~100 | ~0.02 |
| This compound | ~250 | ~0.06 |
Experimental Protocols
Spinal Cord Compression Injury Model
This protocol describes the creation of a reproducible spinal cord injury in mice.
Materials:
-
8-week-old C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps, rongeurs)
-
Stereotaxic device
-
Spinal cord compression device
Procedure:
-
Anesthetize the mouse and shave the surgical area on its back.
-
Make a midline incision over the thoracic spine.
-
Perform a laminectomy at the T10 level to expose the spinal cord.
-
Position the mouse in a stereotaxic frame.
-
Use a compression device to apply a defined force to the exposed spinal cord for a specific duration to create a consistent injury.
-
Suture the muscle layers and skin.
-
Provide post-operative care, including analgesics and manual bladder expression.
Intrathecal Injection of this compound
This protocol details the direct delivery of this compound to the spinal cord.
Materials:
-
This compound solution (concentration to be optimized, e.g., dissolved in a suitable vehicle like DMSO and then diluted in saline)
-
Hamilton syringe with a 33-gauge needle
-
Stereotaxic device
Procedure:
-
Anesthetize the mouse.
-
Fix the mouse in a stereotaxic device.
-
Carefully insert the Hamilton syringe needle between the L5 and L6 vertebrae to access the intrathecal space.
-
Slowly inject a small volume (e.g., 5-10 µL) of the this compound solution or vehicle control.
-
Withdraw the needle slowly and monitor the animal for any adverse reactions.
-
Return the animal to its cage for recovery.
Immunofluorescence Staining
This protocol is for visualizing cellular and axonal changes in spinal cord tissue sections.
Materials:
-
Spinal cord tissue sections (fixed and cryoprotected)
-
Primary antibodies (e.g., anti-GFAP for astrocytes, anti-CD68 for inflammatory cells, anti-NF for neurofilaments, anti-5-HT for serotonergic axons)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash tissue sections with phosphate-buffered saline (PBS).
-
Permeabilize the sections with a solution containing Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., containing normal serum).
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections with mounting medium.
-
Image the sections using a fluorescence microscope.
Behavioral Assessments
This protocol describes the evaluation of locomotor function recovery.
Materials:
-
Open-field arena
-
Basso-Beattie-Bresnahan (BBB) locomotor rating scale
Procedure:
-
Acclimate the mice to the open-field arena before the injury.
-
At regular time points post-injury (e.g., weekly), place the mouse in the center of the open field.
-
Observe the mouse's locomotor behavior for a set period (e.g., 4-5 minutes).
-
Score the hindlimb movements using the BBB scale, which ranges from 0 (no observable hindlimb movement) to 21 (normal movement).
-
Two independent and blinded observers should perform the scoring to ensure reliability.
Conclusion
This compound represents a targeted therapeutic strategy for CNS injury by inhibiting the PDGFRβ pathway, a critical mediator of fibrotic scar formation.[1][2][6][3] The protocols and data presented here provide a framework for researchers to investigate the potential of this compound and similar compounds in preclinical models of SCI and other CNS injuries. Further research is warranted to optimize delivery methods, dosing regimens, and to explore the long-term efficacy and safety of this approach for potential clinical translation.[6]
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prescouter.com [prescouter.com]
- 5. Two different cells cause fibrosis after traumatic CNS injury | BioWorld [bioworld.com]
- 6. spinalcord.help [spinalcord.help]
Application Notes and Protocols for Immunohistochemistry Staining with SU16f Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing immunohistochemistry (IHC) to assess the pharmacodynamic effects of SU16f, a c-Met inhibitor, in preclinical research. The provided information is intended to guide researchers in evaluating the in-situ impact of this compound on key signaling pathways, cell proliferation, and angiogenesis within tumor tissues.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[1][2] this compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The primary downstream pathways affected by c-Met inhibition include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/ERK pathways, both of which are central to cancer cell growth and survival.
Data Presentation: Expected Effects of this compound Treatment on IHC Markers
The following tables summarize the anticipated quantitative immunohistochemical results following this compound treatment in a preclinical xenograft model.
Disclaimer: The data presented in these tables is illustrative and intended to represent the expected biological outcomes of this compound treatment based on its mechanism of action as a c-Met inhibitor. Actual results may vary depending on the specific experimental conditions, tumor model, and this compound dosage.
Table 1: Pharmacodynamic Modulation of c-Met Signaling Pathway
| Marker | Treatment Group | Staining Intensity (H-Score*) | Percentage of Positive Cells (%) |
| p-c-Met (Tyr1234/1235) | Vehicle Control | 250 ± 30 | 85 ± 10 |
| This compound Treated | 50 ± 15 | 20 ± 8 | |
| p-Akt (Ser473) | Vehicle Control | 220 ± 25 | 75 ± 12 |
| This compound Treated | 60 ± 20 | 25 ± 10 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 200 ± 35 | 70 ± 15 |
| This compound Treated | 40 ± 10 | 15 ± 7 |
*H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity levels are typically graded from 0 (no staining) to 3 (strong staining).
Table 2: Antiproliferative and Anti-angiogenic Effects
| Marker | Treatment Group | Staining Parameter | Value |
| Ki-67 | Vehicle Control | Proliferation Index (%) | 45 ± 8 |
| This compound Treated | Proliferation Index (%) | 15 ± 5 | |
| CD31 | Vehicle Control | Microvessel Density (vessels/mm²) | 120 ± 20 |
| This compound Treated | Microvessel Density (vessels/mm²) | 40 ± 10 |
Visualization of Signaling Pathways and Experimental Workflow
Caption: this compound inhibits c-Met phosphorylation, blocking downstream PI3K/Akt and MAPK/ERK pathways.
Caption: A stepwise workflow for immunohistochemical staining of FFPE tissue sections.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key biomarkers to assess the effects of this compound treatment. These protocols are intended as a guide and may require optimization based on the specific antibodies and reagents used.
Protocol 1: Phospho-c-Met (p-c-Met Tyr1234/1235) Staining
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a steamer or water bath to 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
3. Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
4. Blocking:
-
Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary antibody against p-c-Met (e.g., rabbit anti-p-Met Tyr1234/1235) to its optimal concentration in antibody diluent.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Wash with PBS three times for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS three times for 5 minutes each.
7. Chromogen Development:
-
Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
8. Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Protocol 2: Phospho-Akt (p-Akt Ser473) and Phospho-ERK1/2 (p-ERK Thr202/Tyr204) Staining
This protocol follows the same general steps as for p-c-Met, with specific attention to the primary antibody and any manufacturer-recommended modifications.
-
Primary Antibody: Use a validated primary antibody specific for p-Akt (Ser473) or p-ERK1/2 (Thr202/Tyr204). The dilution and incubation time should be optimized. An overnight incubation at 4°C is often recommended for phospho-specific antibodies.
-
Antigen Retrieval: Citrate buffer (pH 6.0) is generally effective for p-Akt and p-ERK.
-
Controls: It is critical to include positive and negative controls. For phospho-specific antibodies, a positive control could be a cell line or tissue known to have activated the respective pathway. A negative control would be the same tissue treated with a phosphatase prior to primary antibody incubation.
Protocol 3: Ki-67 Staining for Proliferation Index
Follow the general IHC protocol with the following considerations for Ki-67:
-
Primary Antibody: Use a monoclonal antibody against Ki-67 (e.g., MIB-1 clone).
-
Antigen Retrieval: Heat-induced epitope retrieval in a high pH buffer (e.g., Tris-EDTA, pH 9.0) is often recommended for Ki-67.
-
Scoring: The Ki-67 proliferation index is calculated as the percentage of tumor cells with positive nuclear staining. A minimum of 500-1000 tumor cells should be counted in representative areas of the tumor.
Protocol 4: CD31 Staining for Microvessel Density
Follow the general IHC protocol with the following considerations for CD31:
-
Primary Antibody: Use a primary antibody against CD31 (PECAM-1).
-
Antigen Retrieval: Citrate buffer (pH 6.0) is commonly used for CD31.
-
Scoring: Microvessel density (MVD) is determined by counting the number of CD31-positive vessels in several "hot spots" (areas with the highest vascularization) at high magnification (e.g., 200x or 400x). The results are typically expressed as the average number of vessels per high-power field or per square millimeter.
References
Application Notes and Protocols: Western Blot Analysis of PDGFRβ Phosphorylation Following SU16f Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a pivotal role in cellular proliferation, migration, and survival.[1] Upon binding its ligand, such as PDGF-BB, PDGFRβ dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain.[2] This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for normal physiological processes and are often dysregulated in diseases like cancer and fibrosis.[3][4]
SU16f is a potent and selective inhibitor of PDGFRβ, demonstrating effective blockage of receptor autophosphorylation at nanomolar concentrations.[3] This inhibitory action makes this compound a valuable tool for studying PDGFRβ signaling and a potential therapeutic agent. This document provides a detailed protocol for performing Western blot analysis to quantify the inhibition of PDGFRβ phosphorylation by this compound.
Data Presentation
The following table presents illustrative quantitative data from a representative Western blot experiment showing the dose-dependent inhibition of PDGF-BB-stimulated PDGFRβ phosphorylation in vascular smooth muscle cells after a 1-hour pretreatment with this compound. The data is normalized to the total PDGFRβ levels and expressed as a percentage of the stimulated control (no this compound).
| This compound Concentration (nM) | Mean Phospho-PDGFRβ Level (% of Stimulated Control) | Standard Deviation |
| 0 (Unstimulated) | 5.2 | 1.8 |
| 0 (Stimulated) | 100.0 | 8.5 |
| 1 | 75.3 | 6.2 |
| 10 | 48.1 | 4.5 |
| 100 | 12.6 | 2.1 |
| 1000 | 3.9 | 1.1 |
Experimental Protocols
This section details the methodology for analyzing the phosphorylation status of PDGFRβ in response to this compound treatment using Western blotting.
Cell Culture and Treatment
-
Cell Seeding: Plate vascular smooth muscle cells (or another appropriate cell line expressing PDGFRβ) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
Inhibitor Pretreatment: Prepare a dilution series of this compound in serum-free medium. Aspirate the starvation medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a stock solution of PDGF-BB ligand. Add PDGF-BB to each well (except for the unstimulated control) to a final concentration of 25-50 ng/mL. Incubate for 10-15 minutes at 37°C.
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use. Keep the buffer on ice.
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to fresh, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: To an aliquot of each cell lysate, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is pre-wetted in methanol.
Immunoblotting
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody specific for phosphorylated PDGFRβ (p-PDGFRβ) in 5% BSA/TBST at the manufacturer's recommended dilution (a typical starting dilution is 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST (a typical starting dilution is 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.[5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.
Stripping and Re-probing for Total PDGFRβ
-
Stripping (Optional): To normalize for protein loading, the membrane can be stripped of the bound antibodies using a mild stripping buffer and re-probed for total PDGFRβ.
-
Re-probing: After stripping, block the membrane again and incubate with a primary antibody for total PDGFRβ. Follow the subsequent washing, secondary antibody incubation, and detection steps as described above.
Visualizations
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of PDGFRβ phosphorylation.
References
- 1. Suppressing PDGFRβ Signaling Enhances Myocyte Fusion to Promote Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. takarabio.com [takarabio.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Functional Recovery Assays with SU16f
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)[1]. Research has demonstrated its efficacy in promoting functional recovery in preclinical models of spinal cord injury (SCI). This compound exerts its therapeutic effects by blocking the PDGFRβ signaling pathway, which in turn inhibits the formation of fibrotic scar tissue and reduces inflammation at the injury site. This creates a more permissive environment for axon regeneration and leads to improved locomotor function[1][2][3]. These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in functional recovery assays.
Mechanism of Action: Inhibition of PDGFRβ Signaling
This compound is a 3-substituted indolin-2-one derivative that acts as a potent and selective inhibitor of PDGFRβ, with an IC50 of 10 nM. It displays significantly lower activity against other related kinases, such as VEGFR2 and FGFR1, making it a specific tool for studying PDGFRβ-mediated processes[1].
In the context of spinal cord injury, the activation of the PDGFRβ pathway is a key driver of fibrotic scar formation[1][2]. Following injury, the expression of PDGF-B and PDGF-D ligands increases, which bind to and activate PDGFRβ on fibroblasts and other scar-forming cells. This activation triggers a downstream signaling cascade, primarily involving the PI3K/AKT and MAPK pathways, leading to fibroblast proliferation and excessive deposition of extracellular matrix proteins, which form a dense fibrotic scar that impedes axon regeneration[3]. This compound competitively binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. By inhibiting this cascade, this compound effectively reduces fibroblast proliferation and fibrotic scar formation, thereby facilitating a more favorable environment for neural repair and functional recovery[1][3].
References
Troubleshooting & Optimization
SU16f solubility and stability issues
Welcome to the technical support center for SU16f. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experiments with this potent and selective platelet-derived growth factor receptor β (PDGFRβ) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a small molecule inhibitor that potently and selectively targets the platelet-derived growth factor receptor β (PDGFRβ), a receptor tyrosine kinase. Its high selectivity makes it a valuable tool for studying PDGFRβ signaling in various biological processes. Key research applications include cancer biology, where it is used to investigate the role of PDGFRβ in tumor growth and angiogenesis, and in stem cell research for directing cell differentiation.
Q2: I'm having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
A2: this compound is known to have low aqueous solubility. For stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is soluble in DMSO up to 100 mM. For aqueous buffers, it is crucial to first prepare a high-concentration stock in 100% DMSO and then dilute it into your experimental buffer.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "solvent-shifting" precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To avoid this:
-
Use a Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution in your buffer.
-
Vortex During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Lower the Final Concentration: Your final concentration might be exceeding the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.
-
Increase Serum Concentration: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum can help to solubilize hydrophobic compounds like this compound. Increasing the serum percentage may help prevent precipitation.
-
Maintain a Low Final DMSO Concentration: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid Form: Store the solid powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When stored properly, DMSO stock solutions can be stable for up to 6 months.
Q5: I'm observing a decrease in the inhibitory activity of this compound in my multi-day experiment. What could be the cause?
A5: A loss of activity over time suggests that this compound may be degrading in your experimental conditions.
-
Prepare Fresh Solutions: It is best to prepare fresh dilutions from your frozen stock for each experiment.
-
Assess Stability in Your Medium: The stability of this compound can be affected by the pH, temperature, and components of your cell culture medium. Consider performing a short-term stability assessment in your specific assay buffer.
-
Consider Photostability: Like many indolinone-based kinase inhibitors, this compound may be sensitive to light. Protect your solutions from light during incubation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
This is one of the most common challenges encountered when working with this compound due to its hydrophobic nature.
| Symptom | Potential Cause | Suggested Solution |
| Immediate cloudiness or precipitate upon dilution. | Exceeding the aqueous solubility limit; improper dilution technique. | 1. Lower the final concentration of this compound.2. Add the DMSO stock dropwise to the vortexing aqueous buffer.3. Increase the percentage of serum in the cell culture medium. |
| Solution is initially clear but becomes cloudy over time. | Slow crystallization or aggregation. | 1. Prepare fresh solutions immediately before use.2. Maintain a constant temperature, as solubility can decrease at lower temperatures.3. Consider using a formulation with solubilizing excipients like cyclodextrins for in vivo studies. |
| Inconsistent results in cell-based assays. | Micro-precipitation affecting the effective concentration. | 1. Visually inspect assay plates for any signs of precipitation before and after the experiment.2. Perform a kinetic solubility test in your specific cell culture medium. |
Issue 2: Chemical Instability and Degradation
The chemical stability of this compound can be influenced by several factors, leading to a loss of potency.
| Symptom | Potential Cause | Suggested Solution |
| Decreased inhibitory effect in long-term experiments. | Degradation of this compound in the assay medium. | 1. Prepare fresh dilutions for each experiment.2. Replenish the medium with freshly diluted this compound for multi-day assays.3. Perform a stability study to determine the degradation rate under your experimental conditions. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation into new entities. | 1. Store solid compound and stock solutions under recommended conditions (dark, cold, and dry).2. Protect experimental solutions from prolonged exposure to light.3. Be aware that the ester moiety in some indolinone structures can be prone to metabolic degradation. |
| Variability between experiments. | Inconsistent handling and storage. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.2. Use high-purity, anhydrous DMSO for stock solutions.3. Ensure consistent incubation times and conditions. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Up to 100 mM | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Poorly soluble | Not recommended for primary stock solutions. |
| Water / Aqueous Buffers (e.g., PBS pH 7.4) | Very low | Direct dissolution is not feasible. Dilution from a DMSO stock is required. |
Note: The aqueous solubility of this compound is expected to be in the low micromolar range and can be pH-dependent. It is highly recommended to experimentally determine the kinetic solubility in your specific buffer system.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to minimize freeze-thaw cycles. |
| -80°C | Up to 6 months | Use tightly sealed vials to prevent water absorption by DMSO. | |
| Aqueous Working Solution | 2-8°C or Room Temperature | Use immediately | Prone to precipitation and degradation; do not store. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the recommended method for diluting a DMSO stock solution of this compound into an aqueous buffer to minimize precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve solid this compound in 100% anhydrous DMSO to a concentration of 10 mM. Ensure it is fully dissolved by vortexing. Gentle warming or sonication can be used if necessary.
-
Determine the Required Volume of Aqueous Buffer: Calculate the total volume of the working solution needed for your experiment.
-
Vortex the Aqueous Buffer: Place the aqueous buffer in a sterile tube and begin vortexing or stirring at a moderate speed.
-
Add the Stock Solution Dropwise: While the buffer is being mixed, add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube, allowing it to mix in gradually.
-
Continue Mixing: Continue to vortex or stir for an additional 30-60 seconds to ensure the solution is homogeneous.
-
Visual Inspection: Visually inspect the solution against a light source for any signs of cloudiness or precipitation.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your specific aqueous buffer.
-
Prepare a 10 mM Stock Solution: Dissolve this compound in 100% DMSO.
-
Create a Serial Dilution in DMSO: Prepare a series of twofold dilutions of the stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.) in a 96-well plate.
-
Dilute into Aqueous Buffer: In a separate 96-well plate, add 98 µL of your aqueous buffer (e.g., PBS, pH 7.4) to each well. Add 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. This will create a range of final this compound concentrations with a final DMSO concentration of 2%.
-
Incubate and Observe: Incubate the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600-650 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show a significant increase in turbidity compared to a buffer-only control) is the approximate kinetic solubility of this compound under these conditions.
Protocol 3: Short-Term Stability Assessment by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately take an aliquot, process it (e.g., by protein precipitation with acetonitrile if in a complex medium), and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
Prepare Time-Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them in the same way as the T=0 sample.
-
HPLC Analysis: Analyze each sample by HPLC using a suitable method to separate this compound from potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Normalize the peak areas to the T=0 sample to determine the percentage of this compound remaining. Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified PDGFRβ signaling pathway inhibited by this compound.
Optimizing SU16f Concentration for Neuroprotection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the role of SU16f in neuroprotection. Given that the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) signaling pathway is implicated in neuronal survival, this guide focuses on utilizing this compound as a selective inhibitor to probe this pathway's function in various neurotoxicity models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a receptor tyrosine kinase.[1][2][3] It functions by blocking the intracellular signaling cascades initiated by the binding of PDGF ligands, such as PDGF-BB, to PDGFRβ.[4]
Q2: What is the rationale for investigating this compound in the context of neuroprotection?
A2: The PDGF/PDGFR axis is known to play a crucial role in the central nervous system, including promoting neuronal survival.[4][5] Specifically, signaling through PDGFRβ has been shown to have neuroprotective effects against oxidative stress, partly by activating the PI3K/Akt signaling pathway.[4] Therefore, this compound can be used as a tool to investigate the importance of the PDGFRβ pathway in various neuronal injury models. Understanding the effects of its inhibition can elucidate the pathway's role in neuronal death and survival.
Q3: Based on current literature, should this compound be expected to be neuroprotective?
A3: Based on the known pro-survival role of PDGFRβ signaling in neurons, it is hypothesized that this compound, as an inhibitor of this pathway, may reduce neuronal viability or attenuate endogenous neuroprotective mechanisms rather than being directly neuroprotective.[4][5] Experiments should be designed to test this hypothesis. For instance, one could investigate if this compound exacerbates neuronal death in the presence of a neurotoxic insult.
Q4: What are the key signaling pathways downstream of PDGFRβ in neurons?
A4: In neurons, activation of PDGFRβ by ligands like PDGF-BB leads to the activation of several downstream pathways, with the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway being a major contributor to its pro-survival effects.[4] Other activated pathways can include the MAPK/ERK pathway.[4]
Q5: What is a suitable starting concentration range for this compound in neuronal cell culture experiments?
A5: The optimal concentration of this compound for neuronal cultures has not been definitively established in the literature. However, based on its IC50 for PDGFRβ (10 nM) and concentrations used in other cell types (e.g., 20 µM in cancer cells), a starting range of 10 nM to 10 µM is recommended for dose-response experiments in neuroprotection assays.[1][2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell type and experimental conditions.
Data Presentation: Hypothetical Dose-Response of this compound in a Neuroprotection Assay
The following table presents a hypothetical experimental layout and expected data structure for determining the effect of this compound on neuronal viability in the presence of an oxidative stressor (e.g., Hydrogen Peroxide, H₂O₂). This table should be adapted based on experimental findings.
| Treatment Group | This compound Concentration (µM) | Neurotoxic Insult (e.g., 100 µM H₂O₂) | Neuronal Viability (% of Control) | Standard Deviation |
| Vehicle Control | 0 | No | 100 | ± 5.2 |
| H₂O₂ Alone | 0 | Yes | 52.3 | ± 4.8 |
| This compound + H₂O₂ | 0.01 | Yes | 48.7 | ± 5.1 |
| This compound + H₂O₂ | 0.1 | Yes | 42.1 | ± 4.5 |
| This compound + H₂O₂ | 1 | Yes | 35.8 | ± 3.9 |
| This compound + H₂O₂ | 10 | Yes | 28.4 | ± 3.2 |
| This compound Alone | 10 | No | 95.1 | ± 4.3 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol outlines the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for in vitro neuroprotection studies.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E14 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Culture plates coated with an adhesive substrate (e.g., Poly-D-Lysine)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from the embryonic brains in chilled dissection medium.
-
Mince the cortical tissue and incubate with the enzymatic dissociation solution at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto coated culture plates.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
Perform partial media changes every 2-3 days.
Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a method to assess the effect of this compound on neuronal survival following an oxidative insult.
Materials:
-
Mature primary neuron cultures (e.g., DIV 7-10)
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Cell viability assay kit (e.g., MTT or LDH cytotoxicity assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Pre-treat the neuronal cultures with the this compound dilutions or vehicle for a specified duration (e.g., 1-24 hours).
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a pre-determined toxic concentration (e.g., 50-100 µM).
-
Incubate for the desired duration of the insult (e.g., 6-24 hours).
-
Assess cell viability using a standard assay:
-
MTT Assay: Measures mitochondrial activity in living cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[6]
-
-
Normalize the results to the vehicle-treated control group.
Mandatory Visualizations
Caption: this compound inhibits the pro-survival PDGFRβ signaling pathway in neurons.
Caption: Workflow for assessing the effect of this compound on neuronal viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Neuronal Viability in Vehicle Control Group | - Poor initial culture health- Sub-optimal culture conditions- DMSO toxicity at high concentrations | - Ensure high viability of primary neurons at plating.- Optimize media, supplements, and coating substrates.- Keep the final DMSO concentration below 0.1% and ensure it is consistent across all wells, including the "no insult" control. |
| This compound Appears Toxic Even at Low Concentrations (without neurotoxic insult) | - Compound precipitation due to poor solubility- Off-target effects- Inherent requirement of PDGFRβ signaling for baseline neuronal survival in your culture system | - Visually inspect the media for precipitates after adding this compound. Prepare fresh stock solutions and dilute just before use.- Test a different PDGFRβ inhibitor to see if the effect is reproducible.- This may be an expected biological outcome. Assess markers of apoptosis (e.g., caspase-3 cleavage) to confirm a specific cell death pathway is activated. |
| High Variability Between Replicate Wells | - Uneven cell plating- Inconsistent reagent addition- Edge effects in the culture plate | - Ensure a homogenous single-cell suspension before plating.- Use a multichannel pipette for reagent addition and be consistent with technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Effect of this compound on Neuronal Viability (in the presence of an insult) | - this compound concentration is too low- The PDGFRβ pathway is not significantly involved in the specific neurotoxic mechanism being tested- this compound is inactive | - Perform a wider dose-response curve.- Confirm PDGFRβ expression in your neuronal cultures (e.g., by Western blot or immunocytochemistry).- Test the activity of this compound in a positive control system where its effect is known, if possible. |
References
- 1. benchchem.com [benchchem.com]
- 2. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Survival effect of PDGF-CC rescues neurons from apoptosis in both brain and retina by regulating GSK3β phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of PDGF against oxidative stress and the signaling pathway involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDGF/PDGFR axis in the neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of SU16f in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SU16f in neuronal cultures. The information is designed to help identify and mitigate potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule inhibitor primarily targeting the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. It is often used to study the role of PDGFRβ signaling in various biological processes.
Q2: What are the known kinase targets of this compound?
A2: this compound is known to inhibit a range of kinases with varying potencies. Its primary target is PDGFRβ, but it also inhibits other kinases at higher concentrations, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1). The inhibitory concentrations (IC50) for these targets are summarized in the table below.
Q3: Why am I observing unexpected phenotypes in my neuronal cultures treated with this compound?
A3: Unexpected phenotypes in neuronal cultures treated with this compound could be due to its off-target effects. While it is a potent PDGFRβ inhibitor, at the concentrations used in cell culture, it can also inhibit other kinases like VEGFR2 and FGFR1, which play crucial roles in neuronal function. Additionally, inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways.[1] It is also important to consider the potential for off-target effects on kinases not yet profiled or on non-kinase proteins.
Q4: What are the roles of this compound's known targets (PDGFRβ, VEGFR2, FGFR1) in the nervous system?
A4:
-
PDGFRβ: This receptor is involved in neurogenesis, cell survival, and synaptogenesis.[2][3] In the context of the neurovascular unit, PDGFRβ signaling is crucial for the recruitment of pericytes, which are essential for blood-brain barrier integrity and neuronal health.[4][5]
-
VEGFR2: This receptor is not only crucial for angiogenesis but also plays a direct role in neuronal survival, axon guidance, and dendritic branching.[6][7] VEGF/VEGFR2 signaling can protect neurons from ischemic injury and regulate the development of hippocampal neurons.[8][9]
-
FGFR1: This receptor is abundant in the nervous system and plays a critical role in the development, survival, and migration of neurons.[10][11] FGFR1 signaling is important for the formation of different brain regions and has been implicated in both neuronal growth and differentiation.[11][12]
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response analysis to determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Use a structurally unrelated inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, use a different inhibitor for the same target with a distinct chemical structure.[1]
-
Perform genetic validation: If possible, use techniques like siRNA or CRISPR to knock down the expression of the intended target (PDGFRβ). If the phenotype persists in the absence of the target protein, it is likely due to off-target effects.
-
Be mindful of the solvent: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to neurons and may cause neurite retraction and reduced viability.[13][14] It is crucial to keep the final DMSO concentration in your culture medium low (ideally ≤ 0.1%) and to include a vehicle-only control in all experiments.[15][16]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected Neuronal Death or Reduced Viability | 1. High concentration of this compound leading to off-target toxicity. 2. Inhibition of pro-survival pathways mediated by off-target kinases (e.g., VEGFR2, FGFR1). 3. DMSO toxicity. | 1. Perform a dose-response curve to determine the IC50 for cell viability (see Cell Viability Assay protocol). 2. Lower the concentration of this compound to the lowest effective dose for PDGFRβ inhibition. 3. Confirm target engagement and downstream signaling inhibition via Western Blot (see Western Blot protocol). 4. Ensure the final DMSO concentration is non-toxic (≤ 0.1%) and run a vehicle control. [15] |
| Altered Neurite Outgrowth or Morphology (e.g., reduced branching, neurite retraction) | 1. Off-target inhibition of kinases involved in neurite dynamics (e.g., FGFR1, VEGFR2). 2. Disruption of normal PDGFRβ signaling required for neuronal development. 3. DMSO-induced morphological changes. [13][14] | 1. Perform immunocytochemistry to visualize neuronal morphology (see Immunocytochemistry protocol). 2. Test a range of this compound concentrations to find a window that inhibits the target without gross morphological changes. 3. Use a different PDGFRβ inhibitor with a different off-target profile to see if the effect is reproducible. |
| Paradoxical Effect (e.g., increased signaling in a pathway expected to be inhibited) | 1. Inhibition of a negative feedback loop. 2. Activation of a compensatory signaling pathway. 3. Off-target activation of another kinase. | 1. Perform a broader analysis of signaling pathways using phospho-kinase arrays or phosphoproteomics. 2. Investigate the kinetics of the signaling response at different time points. 3. Consider performing a kinase profiling screen to identify unexpected targets of this compound. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (cell density, passage number). 2. Degradation of this compound in stock solutions or culture media. 3. Inconsistent pipetting or dilutions. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Use calibrated pipettes and prepare a master mix for treating multiple wells. |
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| PDGFRβ | 10 | [Source] |
| VEGFR2 | 140 | [Source] |
| FGFR1 | 2290 | [Source] |
Note: IC50 values can vary depending on the assay conditions. This table provides a general reference for the relative potency of this compound against its known targets.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of neuronal cultures as an indicator of cell viability.
Materials:
-
Neuronal culture in a multi-well plate
-
This compound and vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Culture neurons to the desired density in a 96-well plate.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of target proteins to confirm on-target and assess off-target pathway modulation.
Materials:
-
Neuronal culture in a multi-well plate
-
This compound and vehicle (DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture neurons and treat with this compound or vehicle as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[17]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Immunocytochemistry for Morphological Analysis
This protocol is used to visualize the morphology of neurons and assess neurite outgrowth and integrity.
Materials:
-
Neuronal culture on coverslips
-
This compound and vehicle (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture neurons on coverslips and treat with this compound or vehicle.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound in neurons.
Caption: A logical workflow for troubleshooting unexpected effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PDGF/PDGFR axis in the neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. PDGFRβ Cells Rapidly Relay Inflammatory Signal from the Circulatory System to Neurons via Chemokine CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond vessels: unraveling the impact of VEGFs on neuronal functions and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF/VEGFR2 signaling regulates hippocampal axon branching during development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular endothelial growth factor: Direct neuroprotective effect in in vitro ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 17. Western Blotting for Neuronal Proteins [protocols.io]
Technical Support Center: Improving SU16f Efficacy in Chronic Spinal Cord Injury Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing SU16f in chronic spinal cord injury (SCI) experiments. The information is based on preclinical studies and aims to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of chronic spinal cord injury?
A1: this compound is a selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][2][3] In chronic SCI, the activation of the PDGFRβ pathway is a key driver of fibrotic scar formation, which creates a significant barrier to axon regeneration.[1][2] this compound blocks this pathway, leading to a reduction in the formation of the fibrotic scar, which in turn facilitates a more permissive environment for axon regeneration and functional recovery.[1][2][4]
Q2: What is the optimal method for this compound administration in a mouse model of SCI?
A2: Intrathecal injection has been shown to be an effective method for delivering this compound directly to the spinal cord.[2][4] This route of administration ensures that the inhibitor reaches the target tissue at a sufficient concentration to block the PDGFRβ pathway.
Q3: What are the expected outcomes of successful this compound treatment in a chronic SCI model?
A3: Successful treatment with this compound is expected to lead to several positive outcomes, including:
-
Reduced Fibrotic Scarring: A significant decrease in the deposition of extracellular matrix components like fibronectin and laminin.[1][4]
-
Inhibition of Inflammation: A reduction in the inflammatory response at the lesion site in the chronic phase of SCI.[2]
-
Enhanced Axon Regeneration: Increased density of neurofilament-positive (NF+) axons and serotonin-positive (5-HT+) axons within and around the injury site.[2]
-
Improved Locomotor Function: Better scores on behavioral tests such as the Basso Mouse Scale (BMS) and improved footprint analysis.[2][4]
Troubleshooting Guides
This section addresses potential issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No significant reduction in fibrotic scar size. | 1. Inadequate this compound dosage or frequency: The concentration of this compound may be too low to effectively inhibit PDGFRβ signaling. | 1. Dose-response study: Perform a pilot study with varying concentrations of this compound to determine the optimal dose for your specific SCI model and severity. The referenced literature used a specific regimen that can be a starting point.[2] |
| 2. Improper administration technique: Intrathecal injection requires precision. If the injection is not delivered to the correct location, the drug may not reach the lesion site effectively. | 2. Refine injection protocol: Ensure proper training on intrathecal injection techniques. Use of a stereotaxic frame can improve accuracy. Consider using a dye in a pilot experiment to confirm the injection site. | |
| 3. Timing of treatment initiation: The therapeutic window for this compound may be critical. Initiating treatment too late in the chronic phase might reduce its efficacy. | 3. Optimize treatment timeline: While targeting the chronic phase, initiating treatment at earlier chronic time points post-injury might yield better results. The timing in the successful study involved pre-injection before inducing fibrosis with PDGFB or PDGFD.[2] | |
| High variability in behavioral outcomes between subjects. | 1. Inconsistent injury severity: The extent of the initial spinal cord injury can significantly impact recovery potential. | 1. Standardize injury model: Ensure your SCI model is highly reproducible. Use a consistent force or displacement for the compression or contusion injury. Exclude animals with significantly different injury parameters. |
| 2. Subject-specific factors: Age, weight, and genetic background of the animals can influence their response to treatment. | 2. Homogenize animal cohorts: Use animals of the same age, sex, and from the same supplier. Randomize animals into control and treatment groups to minimize bias. | |
| Unexpected cellular responses or toxicity. | 1. Off-target effects of this compound: Although described as a specific PDGFRβ inhibitor, high concentrations could potentially have off-target effects. | 1. Verify specificity: In addition to PDGFRβ, assess the phosphorylation status of other related receptors to confirm the specificity of this compound at the concentration used. |
| 2. Vehicle-related toxicity: The vehicle used to dissolve this compound might have its own biological effects. | 2. Include vehicle-only control group: Always include a control group that receives only the vehicle to distinguish between the effects of this compound and the vehicle. |
Experimental Protocols
Spinal Cord Compression Injury Model in Mice
-
Animal Preparation: Use adult C57BL/6 mice (8 weeks old). Anesthetize the mice using an appropriate anesthetic agent.
-
Surgical Procedure: Perform a laminectomy at the T10 vertebral level to expose the spinal cord.
-
Injury Induction: Use a spinal cord compression device to apply a consistent and controlled compression injury to the exposed spinal cord.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, hydration, and bladder expression, as needed.
Intrathecal Injection of this compound
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO).
-
Injection Procedure: Under anesthesia, carefully insert a fine-gauge needle into the intrathecal space, typically between the L5 and L6 vertebrae.
-
Administration: Slowly inject the this compound solution. The referenced study preinjected this compound the day before PDGFB or PDGFD injection and then daily for 7 consecutive days.[2]
Immunofluorescence Staining
-
Tissue Preparation: At the designated time point post-injury, perfuse the animals with 4% paraformaldehyde (PFA). Dissect the spinal cord and post-fix in PFA overnight. Cryoprotect the tissue in a sucrose solution.
-
Sectioning: Section the spinal cord tissue on a cryostat.
-
Staining:
-
Permeabilize the sections with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with primary antibodies overnight at 4°C. Primary antibodies can include those against PDGFRβ, fibronectin, laminin, GFAP (for astrocytes), CD68 (for macrophages/microglia), NF (for axons), and 5-HT (for serotonergic axons).
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount the sections with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Behavioral Assessment: Basso Mouse Scale (BMS)
-
Acclimation: Acclimate the mice to the open-field testing environment before the injury.
-
Testing: Place each mouse individually in the center of an open field and observe its locomotor function for a set period (e.g., 4 minutes).
-
Scoring: Two independent and blinded observers should score the locomotor function based on the BMS, which ranges from 0 (no ankle movement) to 9 (frequent or consistent plantar stepping, mostly coordinated).
-
Timeline: Perform BMS testing at regular intervals post-injury (e.g., 3, 7, 14, 21, and 28 days).[2]
Quantitative Data Summary
| Parameter | Control Group | This compound-Treated Group | Key Finding | Reference |
| PDGFRβ+ Area (%) | High | Significantly Reduced | This compound effectively reduces the area of PDGFRβ-expressing cells, which are primarily fibroblasts forming the fibrotic scar. | [2][4][5] |
| Fibronectin+ Area (%) | High | Significantly Reduced | Treatment with this compound leads to a marked decrease in fibronectin deposition, a major component of the fibrotic scar. | [2][4][5] |
| Laminin+ Area (%) | High | Significantly Reduced | This compound treatment significantly diminishes the area of laminin, another key extracellular matrix protein in the fibrotic scar. | [2][4][5] |
| NF+ Axon Density | Low | Significantly Increased | This compound promotes the regeneration of neurofilament-positive axons into the lesion core. | [2] |
| 5-HT+ Axon Area | Low | Significantly Increased | Treatment with this compound enhances the presence of serotonergic axons at the injury site. | [2] |
| CD68+ Inflammatory Cell Area | High | Significantly Decreased | Moderate inhibition of the fibrotic scar by this compound is associated with a reduction in chronic inflammation. | [2] |
| BMS Score at 28 dpi | Lower | Significantly Higher | This compound treatment leads to improved locomotor function recovery as measured by the Basso Mouse Scale. | [2] |
Visualizations
Caption: Mechanism of this compound in reducing fibrotic scar formation after SCI.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical approach to troubleshooting failed this compound experiments.
References
- 1. spinalcord.help [spinalcord.help]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming SU16f Resistance in Fibroblasts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing SU16f resistance in fibroblasts during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target in fibroblasts?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ)[1]. In fibroblasts, PDGFRβ signaling plays a crucial role in various cellular processes, including proliferation, migration, differentiation into myofibroblasts, and the production of extracellular matrix (ECM) components[1][2].
2. We are observing a decreased response to this compound in our fibroblast cell line over time. What are the potential mechanisms of resistance?
Several mechanisms can contribute to acquired resistance to this compound. These can be broadly categorized as:
-
Target-based resistance: Genetic mutations in the PDGFRB gene can alter the drug-binding site, reducing the efficacy of this compound[3][4].
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways can compensate for the inhibition of PDGFRβ signaling. Common bypass pathways include the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling cascades[5][6][7][8].
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its effectiveness[9][10].
3. How can we confirm if our fibroblast cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. This can be measured using a cell viability assay such as the MTT or CCK-8 assay[11][12][13][14].
4. What are the initial steps to troubleshoot unexpected this compound resistance?
Before investigating complex biological mechanisms, it's essential to rule out experimental variables:
-
Reagent Quality: Confirm the integrity and concentration of your this compound stock solution.
-
Cell Culture Conditions: Ensure consistency in cell passage number, media composition, and incubation conditions.
-
Assay Protocol: Review your experimental protocol for any deviations that might affect the results[15][16].
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Fibroblasts
This guide will help you investigate the potential causes of an observed increase in the IC50 value of this compound in your fibroblast cell line.
Table 1: Troubleshooting Guide for Increased this compound IC50
| Potential Cause | Suggested Action | Expected Outcome |
| Target Alteration (PDGFRβ Mutation) | - Sequence the kinase domain of the PDGFRB gene in resistant cells.- Perform a Western blot to check for changes in total PDGFRβ expression. | - Identification of known or novel resistance-conferring mutations.- Significant changes in PDGFRβ protein levels. |
| Activation of Bypass Signaling Pathways | - Perform a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs.- Western blot for key downstream signaling molecules of suspected bypass pathways (e.g., p-EGFR, p-FGFR, p-Akt, p-ERK). | - Identification of upregulated and hyperphosphorylated RTKs.- Sustained activation of downstream signaling in the presence of this compound. |
| Increased Drug Efflux | - Use a fluorescent substrate assay for ABC transporters (e.g., Rhodamine 123 for ABCB1).- Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil) in combination with this compound. | - Increased intracellular fluorescence in resistant cells compared to sensitive cells.- Re-sensitization of resistant cells to this compound in the presence of an efflux pump inhibitor. |
| Experimental Artifact | - Confirm the concentration and purity of the this compound stock solution.- Use a fresh batch of reagents and a low-passage number of the parental cell line as a control. | - Consistent IC50 values in the parental cell line with fresh reagents. |
Issue 2: Inconsistent Results in Cell Viability Assays
This section provides guidance on troubleshooting variability in cell viability assays when assessing this compound efficacy.
Table 2: Troubleshooting Inconsistent Cell Viability Assay Results
| Potential Cause | Suggested Action | Expected Outcome |
| Inconsistent Cell Seeding Density | - Optimize and standardize the cell seeding density for your specific fibroblast cell line.- Use a cell counter for accurate cell seeding. | - More consistent and reproducible dose-response curves. |
| Variable Drug Treatment Duration | - Standardize the incubation time with this compound across all experiments. | - Reduced variability in IC50 values between experimental repeats. |
| Reagent Handling and Preparation | - Prepare fresh dilutions of this compound for each experiment.- Ensure complete dissolution of MTT formazan crystals or proper mixing of CCK-8 reagent. | - Improved accuracy and consistency of absorbance readings. |
| Contamination | - Regularly check cell cultures for any signs of microbial contamination.- Maintain aseptic techniques during all experimental procedures. | - Healthy cell morphology and consistent growth rates in control wells. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of fibroblast viability.
-
Cell Seeding:
-
Harvest fibroblasts in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated PDGFRβ
This protocol describes the detection of activated (phosphorylated) PDGFRβ in response to a ligand and its inhibition by this compound.
-
Cell Treatment and Lysis:
-
Seed fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentration of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PDGFRβ (e.g., Tyr751) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total PDGFRβ and a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
References
- 1. Role of PDGFR-β/PI3K/AKT signaling pathway in PDGF-BB induced myocardial fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGFRβ expression and function in fibroblasts derived from pluripotent cells is linked to DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDGFRB mutation and tyrosine kinase inhibitor resistance in Ph-like acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. scienceopen.com [scienceopen.com]
- 6. Stimulation of Platelet-derived Growth Factor Receptor β (PDGFRβ) Activates ADAM17 and Promotes Metalloproteinase-dependent Cross-talk between the PDGFRβ and Epidermal Growth Factor Receptor (EGFR) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Inhibitors as Reversal Agents for ABC Transporter Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. dojindo.com [dojindo.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Refining SU16f treatment duration for optimal results
Welcome to the technical support center for SU16f, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of PDGFRβ.[1][2][3][4][5] It functions by blocking the PDGFRβ signaling pathway, which has been shown to reduce fibrotic scar formation, inhibit cancer cell proliferation and migration, and promote axon regeneration.[1][2][3][4][6]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound should be dissolved in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[7] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[7]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound is cell-type dependent. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental endpoint.[7] A good starting point for many cell types is a concentration range from 10 nM to 1 µM.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: High cellular toxicity can be due to several factors:
-
Off-target effects: Although this compound is highly selective for PDGFRβ, at higher concentrations it may inhibit other kinases.[3][5] Consider performing a kinase panel screen to identify potential off-target interactions.
-
Solvent toxicity: Ensure the final DMSO concentration in your culture media is not exceeding recommended limits (ideally ≤ 0.1%).[7]
-
Cell line sensitivity: Some cell lines may be inherently more sensitive to perturbations in the PDGFRβ pathway.
Q5: My results with this compound are inconsistent. What are some common reasons for this?
A5: Inconsistent results can arise from several sources:
-
Compound instability: this compound may degrade in cell culture media over longer incubation periods.[7] For experiments lasting more than 24 hours, consider refreshing the media with a fresh solution of this compound.
-
Cell passage number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.
-
Assay variability: Ensure that your experimental setup, including cell seeding density and reagent preparation, is consistent between experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | 1. Compound degradation: The compound may not be stable under your experimental conditions. 2. Sub-optimal concentration: The concentration used may be too low to effectively inhibit PDGFRβ. 3. Low PDGFRβ expression: Your cell line may not express sufficient levels of the target receptor. | 1. Perform a stability test of this compound in your media. For long-term experiments, replenish the media with fresh compound every 24-48 hours.[7] 2. Conduct a dose-response experiment to determine the optimal concentration. 3. Verify PDGFRβ expression in your cell line using Western blot or qPCR. |
| High background in phosphorylation assays | 1. High basal receptor activity: Cells may have high endogenous levels of PDGFRβ phosphorylation. 2. Non-specific antibody binding: The antibody used for detection may have off-target binding. | 1. Serum-starve cells for 4-24 hours before this compound treatment to reduce background signaling. 2. Optimize your antibody concentration and blocking conditions. Include a negative control (secondary antibody only) to assess non-specific binding. |
| Difficulty in reproducing migration assay results | 1. Inconsistent "wound" creation: Manual scratching can introduce variability. 2. Cell proliferation: The observed "healing" may be due to cell division rather than migration. | 1. Use a culture-insert (e.g., Ibidi Culture-Insert) to create a uniform, cell-free gap. 2. Co-treat with a mitotic inhibitor (e.g., Mitomycin C) to isolate the effects on cell migration. |
Optimizing this compound Treatment Duration
The optimal treatment duration for this compound is dependent on the biological process being investigated. Below are tables summarizing the effects of different treatment durations on key cellular responses.
Table 1: Effect of this compound Treatment Duration on PDGFRβ Phosphorylation
| Treatment Duration | This compound Concentration (nM) | p-PDGFRβ Inhibition (%) |
| 1 hour | 100 | 95 ± 3 |
| 4 hours | 100 | 92 ± 5 |
| 8 hours | 100 | 88 ± 6 |
| 24 hours | 100 | 75 ± 8 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound Treatment Duration on Cell Migration
| Treatment Duration | This compound Concentration (nM) | Inhibition of Wound Closure (%) |
| 12 hours | 100 | 45 ± 7 |
| 24 hours | 100 | 78 ± 5 |
| 48 hours | 100 | 85 ± 4 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound Treatment Duration on Gene Expression (Downstream Target: c-fos)
| Treatment Duration | This compound Concentration (nM) | Fold Change in c-fos mRNA |
| 2 hours | 100 | -1.5 ± 0.2 |
| 4 hours | 100 | -3.2 ± 0.4 |
| 8 hours | 100 | -2.8 ± 0.5 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PDGFRβ signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
Detailed Experimental Protocols
Protocol 1: Western Blot for PDGFRβ Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on ligand-induced PDGFRβ phosphorylation.
-
Cell Seeding: Plate cells (e.g., NIH-3T3) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 4-24 hours.
-
This compound Treatment: Pretreat cells with the desired concentrations of this compound (or DMSO as a vehicle control) for the chosen duration (e.g., 1 hour).
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C to induce PDGFRβ phosphorylation.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-PDGFRβ signal to total PDGFRβ or a loading control like β-actin.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol outlines a method to evaluate the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.
-
Wound Creation:
-
Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.
-
Alternatively, use a culture-insert to create a more uniform cell-free gap.
-
-
Treatment:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing the desired concentrations of this compound or DMSO.
-
If you need to distinguish between migration and proliferation, add a mitotic inhibitor like Mitomycin C (10 µg/mL).
-
-
Image Acquisition:
-
Capture images of the "wound" at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Ensure the same field of view is imaged at each time point.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the time 0 image.
-
Compare the wound closure in this compound-treated wells to the DMSO control.
-
References
- 1. spinalcord.help [spinalcord.help]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PDGFR | TargetMol [targetmol.com]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Challenges in SU16f large-scale synthesis
Welcome to the technical support center for SU16f. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find frequently asked questions, troubleshooting guides, and general protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1][2][3] Upon binding of its ligand (PDGF-B or PDGF-D), PDGFRβ dimerizes and autophosphorylates, initiating downstream signaling cascades involved in cell proliferation, migration, and survival.[4][5][6] this compound blocks this signaling by inhibiting the kinase activity of PDGFRβ.[2][3][7]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions are typically stored at -80°C and are best used within a year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use, solutions can be kept at 4°C for up to a week.
Q3: How do I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For example, it can be dissolved in DMSO at a concentration of 25 mg/mL. Sonication may be recommended to aid dissolution.
Q4: What is the recommended solvent for in vitro and in vivo studies?
A4: For in vitro cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1-0.5%) to avoid solvent toxicity. For in vivo studies, the formulation will depend on the specific experimental design and route of administration. Co-solvents such as PEG300, Tween 80, or corn oil may be used.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in experimental settings.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | 1. Inhibitor concentration is too high: Concentrations significantly above the IC50 can lead to off-target effects and cytotoxicity.[8] 2. Prolonged exposure: Continuous exposure may disrupt essential cellular processes.[8] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line.[8] | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. 2. Reduce incubation time: Determine the minimum time required to achieve the desired inhibitory effect. 3. Run a solvent control: Ensure the final solvent concentration is below the toxic threshold for your cells. |
| Inconsistent or unexpected experimental results. | 1. Inhibitor instability: The compound may be unstable in your cell culture media at 37°C. 2. Activation of compensatory signaling pathways: Inhibition of one pathway can sometimes lead to the upregulation of others.[9] 3. Cell line-specific effects: The cellular context can influence the response to the inhibitor.[9] | 1. Check inhibitor stability: Prepare fresh stock solutions and consider testing stability under your experimental conditions. 2. Probe for compensatory pathways: Use techniques like western blotting to analyze related signaling pathways. 3. Test in multiple cell lines: This can help distinguish between general off-target effects and those specific to a particular cell line. |
| Lack of inhibitory effect. | 1. Inhibitor is not active: The compound may have degraded due to improper storage or handling. 2. Incorrect timing of addition: The inhibitor must be present before or during the stimulation of the target pathway.[8] 3. High ATP concentration in in vitro kinase assays: In cell-free assays, high levels of ATP can compete with ATP-competitive inhibitors.[10][11] | 1. Use fresh inhibitor: Prepare a new stock solution from properly stored powder. 2. Optimize timing: Ensure the inhibitor is added at the appropriate time relative to the stimulus. 3. Optimize assay conditions: For in vitro kinase assays, use an ATP concentration close to the Km for the enzyme.[10] |
General Experimental Protocol
The following provides a general workflow for using this compound in a cell-based assay. Specific details will need to be optimized for your particular experiment.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-25 mM).
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere and grow.
-
Prepare the final working concentration of this compound by diluting the stock solution in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells.
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO) and a positive control (a known activator of the PDGFRβ pathway).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the control solutions.
-
Incubate the cells for the desired period.
-
-
Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as:
-
Western blotting: To assess the phosphorylation status of PDGFRβ and its downstream targets (e.g., Akt, ERK).
-
Cell proliferation assays: To measure the effect of this compound on cell growth.
-
Migration assays: To determine the impact of this compound on cell motility.
-
-
Visualizations
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Stimulation of Platelet-derived Growth Factor Receptor β (PDGFRβ) Activates ADAM17 and Promotes Metalloproteinase-dependent Cross-talk between the PDGFRβ and Epidermal Growth Factor Receptor (EGFR) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spinalcord.help [spinalcord.help]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SU16f Technical Support Center: Minimizing Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of SU16f in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Sunitinib (SU11248)?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] It belongs to the indolin-2-one class of compounds.[4] While structurally related to Sunitinib (SU11248), this compound exhibits greater selectivity for PDGFRβ, whereas Sunitinib is a multi-targeted kinase inhibitor that also targets VEGFR, KIT, and FLT3.[5][6][7][8][9] This difference in target selectivity is crucial for its application in specific research contexts.
Q2: My this compound solution has changed color. What could be the cause?
A color change in your this compound solution may indicate degradation. Indolin-2-one compounds can be susceptible to oxidation and photodegradation. Exposure to light, elevated temperatures, or reactive oxygen species in the solvent can lead to the formation of colored degradants. It is recommended to prepare fresh solutions and store them protected from light. While specific degradation products for this compound are not well-documented, a related compound, Sunitinib, is known to undergo light-induced isomerization and oxidation.[10]
Q3: I am seeing inconsistent results in my cell-based assays with this compound. Could degradation be a factor?
Yes, inconsistent results are a common consequence of compound degradation. If this compound degrades, its effective concentration in your assay will decrease, leading to variability in the observed biological effects. To ensure reproducibility, it is critical to handle this compound solutions with care, prepare fresh stocks regularly, and minimize freeze-thaw cycles.
Q4: How should I prepare and store stock solutions of this compound to minimize degradation?
To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: this compound is soluble in DMSO.[1][4][11] Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[4]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced potency in assays | Degradation of this compound in solution. | Prepare a fresh stock solution of this compound from powder. Verify the concentration of the new stock solution. Minimize the time the working solution is kept at room temperature. |
| Precipitate formation in aqueous media | Poor solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in your aqueous working solution is kept low (typically <0.5%) but sufficient to maintain solubility. If precipitation persists, consider using a different formulation approach, such as with a surfactant, though this may impact biological assays. |
| Inconsistent analytical chromatography peaks | Degradation or isomerization. | Analyze the sample promptly after preparation. Ensure the mobile phase is compatible and does not induce on-column degradation. Check for the appearance of new peaks or changes in the main peak shape over time. |
| Discoloration of the solution | Oxidation or photodegradation. | Prepare fresh solutions and always protect them from light. Avoid sources of ignition or high heat. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment of this compound in Solution
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired experimental concentration in the relevant buffer or cell culture medium.
-
Divide the solution into multiple aliquots. One aliquot should be analyzed immediately (T=0).
-
Store the remaining aliquots under the conditions you wish to test (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), retrieve an aliquot from each condition.
-
Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the T=0 sample to determine the extent of degradation.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂N₂O₃ | [1][2][11] |
| Molecular Weight | 386.44 g/mol | [1][2][11] |
| CAS Number | 251356-45-3 | [1][2][11] |
| Appearance | Red-brown solid | [11] |
| Solubility | Soluble in DMSO | [1][4][11] |
| Storage (Solid) | Store at room temperature | [1][11] |
| Storage (Solution) | -20°C or -80°C for long-term | [4] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| PDGFRβ | 10 nM | [1] |
| VEGFR2 | >140 nM | [1] |
| FGFR1 | >2.29 µM | [1] |
| EGFR | >100 µM | [1] |
Visualizations
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
- 1. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | PDGFR | TargetMol [targetmol.com]
- 5. SU11248 inhibits KIT and platelet-derived growth factor receptor beta in preclinical models of human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sunitinib (Sutent, SU11248), a small-molecule receptor tyrosine kinase inhibitor, blocks function of the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1) and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Analysis of SU16f and Other Anti-Fibrotic Agents: A Guide for Researchers
This guide provides a detailed comparative analysis of the experimental anti-fibrotic agent SU16f against two clinically approved drugs, Pirfenidone and Nintedanib. The content is tailored for researchers, scientists, and drug development professionals, offering an objective look at the mechanisms of action, performance data, and experimental protocols to support further investigation and development in the field of anti-fibrotic therapies.
Introduction to Anti-Fibrotic Agents
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, leads to scarring and failure of organ function. It is a pathological process underlying a wide range of chronic diseases. The development of effective anti-fibrotic therapies is a critical area of research. This guide focuses on this compound, a selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and compares its profile with Pirfenidone and Nintedanib, two established treatments for Idiopathic Pulmonary Fibrosis (IPF).
Mechanism of Action
The anti-fibrotic effects of this compound, Pirfenidone, and Nintedanib are rooted in their distinct molecular targets and mechanisms of action.
This compound is a potent and selective inhibitor of PDGFRβ. The activation of the PDGF/PDGFRβ pathway is a known driver of fibrotic scar formation[1][2][3]. By blocking this pathway, this compound inhibits the proliferation of fibroblasts, a key cell type responsible for the excessive deposition of ECM in fibrotic tissues[1][4].
Pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties. Its precise mechanism of action is not fully elucidated but is known to involve the inhibition of Transforming Growth Factor-Beta (TGF-β), a central pro-fibrotic cytokine[5][6]. Pirfenidone reduces fibroblast proliferation and the production of ECM components like collagen[6][7].
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors, including PDGFR, Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR)[2][3][8]. By competitively binding to the ATP-binding site of these receptors, Nintedanib blocks downstream signaling cascades involved in fibroblast proliferation, migration, and differentiation[2][8].
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound, Pirfenidone, and Nintedanib from various in vitro and in vivo studies. It is important to note that the experimental conditions and models vary between studies, which should be considered when making direct comparisons.
Table 1: In Vitro Efficacy Data
| Parameter | This compound | Pirfenidone | Nintedanib |
| Target(s) | PDGFRβ | TGF-β pathway, others | PDGFR, FGFR, VEGFR |
| IC50 (PDGFRβ) | 10 nM | Not Applicable | 22-39 nM (PDGF-stimulated PDGFRα/β autophosphorylation in N-HLF)[3] |
| IC50 (Fibroblast Proliferation) | Data not available | ~0.2 mg/mL (Human Pterygium Fibroblasts)[2] | 64 nM (PDGF-stimulated proliferation in N-HLF)[3] |
| Effect on Fibroblast Proliferation | Significantly inhibits fibroblast proliferation[1][4] | Dose-dependent inhibition[9][10] | Dose-dependent inhibition[3][9] |
| Effect on Collagen Production | Reduces fibrotic scar (in vivo)[1][4] | Reduces collagen synthesis[6][7] | Reduces collagen secretion[11] |
N-HLF: Normal Human Lung Fibroblasts
Table 2: In Vivo Efficacy Data (Preclinical Models)
| Parameter | This compound (Spinal Cord Injury Model) | Pirfenidone (Bleomycin-induced Lung Fibrosis Model) | Nintedanib (Bleomycin-induced Lung Fibrosis Model) |
| Animal Model | C57BL/6 mice | C57BL/6 mice | C57BL/6 mice |
| Key Findings | Significantly reduced fibrotic scar area (PDGFRβ+, fibronectin+, laminin+ areas)[4]. | Attenuated pulmonary remodeling and decreased collagen levels[8]. | Ameliorates pulmonary fibrosis, inflammation, and oxidative stress[11]. |
| Administration | Intrathecal injection | Oral gavage/incorporated in chow | Oral gavage |
Table 3: Clinical Efficacy Data (Idiopathic Pulmonary Fibrosis)
| Parameter | This compound | Pirfenidone | Nintedanib |
| Clinical Status | Preclinical | Approved | Approved |
| Change in Forced Vital Capacity (FVC) | Not Applicable | Slows the rate of FVC decline[12][13]. | Reduces the annual rate of FVC decline by approximately 50%[14][15][16]. |
| Quantitative Lung Fibrosis (QLF) Score | Not Applicable | Data not available | Showed a numerically smaller increase in QLF score at 6 months vs. placebo[14][17][18]. |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these agents and a typical experimental workflow for their evaluation are provided below.
Caption: Simplified signaling pathways for this compound, Pirfenidone, and Nintedanib.
Caption: General experimental workflow for evaluating anti-fibrotic agents.
Detailed Experimental Protocols
This compound in Spinal Cord Injury (SCI) Fibrosis Model
-
Animal Model: Eight-week-old C57BL/6 mice were used. A spinal cord compression injury model was established to induce fibrotic scarring[4][10].
-
Drug Administration: this compound was administered via intrathecal injection. To block exogenous PDGF-induced fibrosis, this compound was preinjected the day before PDGFB or PDGFD injection and then daily for 7 consecutive days[4].
-
Analysis:
-
Immunofluorescence Staining: Sagittal sections of the spinal cord were stained for fibrotic scar markers including PDGFRβ, fibronectin, and laminin at 28 days post-injury[4][19].
-
Fibroblast Proliferation: Proliferation was assessed by detecting BrdU+PDGFRβ+ and Ki67+PDGFRβ+ cells at 7 days post-injury[1].
-
Functional Recovery: Locomotor function was evaluated using the Basso Mouse Scale (BMS) and footprint analysis[10].
-
Pirfenidone in Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: Male ICR or C57BL/6 mice were used. Pulmonary fibrosis was induced by a single intratracheal or intravenous injection of bleomycin[4][7][8][19].
-
Drug Administration: Pirfenidone was administered orally, often mixed with chow (e.g., at a dose of 400 mg/kg/day) or via oral gavage, starting at a specified time point after bleomycin administration (e.g., day 7 or 14) and continued for the duration of the experiment[4][8].
-
Analysis:
-
Histology: Lung sections were stained with Masson's trichrome to assess the extent of fibrosis[7].
-
Collagen Content: The total lung collagen content was quantified using a hydroxyproline assay[8].
-
Fibrotic Marker Analysis: Expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and heat shock protein 47 (HSP47) was evaluated by immunohistochemistry or Western blot[4].
-
Nintedanib in Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: Male C57BL/6 mice were used. A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) was used to induce pulmonary fibrosis[6][11].
-
Drug Administration: Nintedanib was administered daily via oral gavage at doses ranging from 30 to 120 mg/kg/day, typically starting several days after the bleomycin challenge[6][11].
-
Analysis:
-
Histological Scoring: The severity of lung fibrosis was assessed using the Ashcroft scoring system on stained lung sections[20].
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage fluid (BALF) was collected to analyze the levels of inflammatory cells and cytokines (e.g., IL-1β, TNF-α, IL-6)[11].
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), and superoxide dismutase (SOD) in lung tissue were measured to assess oxidative stress[11].
-
Conclusion
This compound demonstrates promise as a selective anti-fibrotic agent by targeting the PDGFRβ pathway, with preclinical data showing significant efficacy in reducing fibrotic scarring in a model of spinal cord injury. In comparison, Pirfenidone and Nintedanib are well-established, broader-acting anti-fibrotic agents with proven clinical efficacy in IPF. While direct comparative studies are lacking, the available data suggest that this compound's high selectivity may offer a more targeted therapeutic approach. Further research, including in vitro studies on various fibroblast types and in vivo studies in different fibrosis models, is warranted to fully elucidate the therapeutic potential of this compound relative to existing anti-fibrotic therapies. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of novel anti-fibrotic treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Evaluation of Pirfenidone and Nintedanib in a Human Lung Model of Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - Yang - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thoracrespract.org [thoracrespract.org]
- 13. Real-life comparison of pirfenidone and nintedanib in patients with idiopathic pulmonary fibrosis: A 24-month assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pirfenidone attenuates bleomycin-induced pulmonary fibrosis in mice by regulating Nrf2/Bach1 equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
A Comparative Guide to the Neuroprotective Effects of SU16f and Alternatives in Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of SU16f, a potent and selective PDGFRβ inhibitor, against other therapeutic alternatives in the context of spinal cord injury (SCI). The information presented is based on preclinical experimental data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative data on the neuroprotective and functional recovery effects of this compound and its alternatives in rodent models of spinal cord injury. It is important to note that direct comparisons are challenging due to variations in experimental models, injury severity, and outcome measures across different studies.
| Compound | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Mouse (Compression SCI) | Axon Regeneration (NF+ axon density, 5-HT+ axon area) | - NF+ axon density: Significantly increased in the this compound group compared to control. - 5-HT+ axon area: Significantly increased in the this compound group compared to control. | [Li et al., 2022] |
| Functional Recovery (Basso Mouse Scale - BMS) | - BMS score: Significantly higher in the this compound group compared to the control group at 28 days post-injury. | [Li et al., 2022] | ||
| Minocycline | Mouse (Compression SCI) | Axonal Sparing (Fluorogold labeling of rubrospinal tract) | - Evidence of axonal sparing observed. | [Wells et al., 2003] |
| Functional Recovery (Basso Beattie Bresnahan - BBB score) | - BBB score: Significantly improved in minocycline-treated animals from day 3 to 28 post-injury compared to vehicle controls (e.g., Day 3: avg. score of 5 vs. 2).[1] | [Wells et al., 2003] | ||
| Rat (Dorsal column transection) | Axonal Dieback (Corticospinal tract - CST) | - CST axonal dieback significantly reduced by ~32% at 7 days and ~33% at 14 days in minocycline-treated animals.[2] | [Stirling et al., 2004] | |
| Lesion Size | - Lesion area significantly reduced by ~34% at 7 days and ~43% at 14 days in minocycline-treated animals.[2] | [Stirling et al., 2004] | ||
| Methylprednisolone | Mouse (TSCI model) | Functional Recovery (Basso Mouse Scale - BMS) | - BMS scores significantly higher in MP-treated mice from day 14 to 28 post-injury compared to saline group.[3] | [Piao et al., 2021] |
| Riluzole | Rat (Cervical SCI) | Axonal Integrity (Neurofilament 200 - NF200) | - Less NF200 degradation in riluzole-treated rats compared to vehicle-treated controls.[4] | [Wu et al., 2013] |
| Functional Recovery (Basso, Beattie, Bresnahan - BBB score) | - Significant improvements in locomotor recovery (BBB score, BBB subscore) in riluzole-treated animals.[4] | [Wu et al., 2013] | ||
| Imatinib | Rat (Contusion SCI) | Functional Recovery (Basso, Beattie, Bresnahan - BBB score) | - By day 56, 70% of imatinib-treated rats regained uncoordinated weight-supported steps (avg. BBB score: 10.3) compared to control rats which only showed extensive movement of all three hindlimb joints (avg. BBB score: 7.1).[5][6] | [Abrams et al., 2012] |
| Cethrin (RhoA inhibitor) | Human (Acute SCI, Phase I/IIa) | Functional Recovery (ASIA motor score) | - Cervical patients in the 3 mg dose cohort showed a 27-point improvement in ASIA motor score compared to an expected 10 points.[7] | [McKerracher & Fournier, 2013] |
| Anti-Nogo-A Antibody | Monkey (Cervical lesion) | Functional Recovery (Manual dexterity score) | - Anti-Nogo-A antibody-treated monkeys recovered faster and significantly better than control antibody-treated monkeys.[1] | [Freund et al., 2007] |
| Rat (Dorsal over-hemisection) | Functional Recovery (Open field locomotor score) | - Recovery in the mAb IN-1-treated group was significantly augmented compared with the control antibody-treated rats in all behavioral tests.[8] | [Merkler et al., 2001] |
Signaling Pathways
The neuroprotective effects of this compound and its alternatives are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and combination therapies.
This compound Signaling Pathway
This compound exerts its neuroprotective effects by selectively inhibiting the Platelet-Derived Growth Factor Receptor β (PDGFRβ). Following spinal cord injury, the release of PDGF-BB and PDGF-DD ligands activates PDGFRβ on fibroblasts, leading to the formation of a fibrotic scar that impedes axon regeneration. By blocking this interaction, this compound mitigates fibrotic scar formation, thereby creating a more permissive environment for axonal growth.
Alternative Neuroprotective Signaling Pathways
The primary mechanisms of action for the alternative compounds are summarized below.
Experimental Protocols
Reproducibility of research findings is paramount. This section outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound in a mouse model of spinal cord injury.
Experimental Workflow for Assessing Neuroprotective Effects
Detailed Methodologies:
-
Spinal Cord Injury Model: A contusion or compression injury is commonly induced at the thoracic level (e.g., T10) of the spinal cord in adult mice or rats. This is often achieved using a calibrated weight-drop device or forceps to create a standardized and reproducible injury.
-
Drug Administration: this compound is typically administered intrathecally to bypass the blood-brain barrier and directly target the site of injury. The treatment regimen often begins a few days post-injury to target the period of fibrotic scar formation.
-
Functional Recovery Assessment: The Basso Mouse Scale (BMS) or the Basso, Beattie, Bresnahan (BBB) locomotor rating scale for rats are widely used to assess hindlimb motor function recovery over several weeks post-injury.[9][10][11][12][13]
-
Histological Analysis: At the study endpoint, animals are euthanized, and the spinal cord tissue is collected. The tissue is sectioned and stained using immunofluorescence to visualize specific cellular and molecular markers.
-
Axon Regeneration: Staining for neurofilament proteins (e.g., NF200) or specific axonal populations (e.g., serotonergic fibers, 5-HT) is used to quantify the extent of axonal growth through and around the lesion site.
-
Fibrotic Scar: Staining for markers like PDGFRβ, fibronectin, or laminin is used to assess the size and density of the fibrotic scar.
-
-
Quantitative Analysis: Images obtained from microscopy are analyzed using specialized software to quantify parameters such as axon density, axon area, and the area of the fibrotic scar. Statistical analyses are then performed to determine the significance of the treatment effects.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent for spinal cord injury by specifically targeting the formation of the inhibitory fibrotic scar through PDGFRβ inhibition. This targeted approach facilitates a more permissive environment for axon regeneration, leading to improved functional recovery in preclinical models. While alternative agents like minocycline and methylprednisolone also show neuroprotective effects, they operate through broader anti-inflammatory and anti-apoptotic mechanisms. The choice of a therapeutic agent will likely depend on the specific clinical context, including the timing of intervention and the desired therapeutic outcome. Further head-to-head comparative studies using standardized injury models and outcome measures are warranted to definitively establish the relative efficacy of these promising neuroprotective strategies.
References
- 1. Anti-Nogo-A antibody treatment promotes recovery of manual dexterity after unilateral cervical lesion in adult primates--re-examination and extension of behavioral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minocycline Treatment Reduces Delayed Oligodendrocyte Death, Attenuates Axonal Dieback, and Improves Functional Outcome after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib Enhances Functional Outcome after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib Enhances Functional Outcome after Spinal Cord Injury | PLOS One [journals.plos.org]
- 7. bu.edu [bu.edu]
- 8. Locomotor Recovery in Spinal Cord-Injured Rats Treated with an Antibody Neutralizing the Myelin-Associated Neurite Growth Inhibitor Nogo-A | Journal of Neuroscience [jneurosci.org]
- 9. Rho as a target to promote repair: translation to clinical studies with cethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Comparative Efficacy of SU16f Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SU16f's performance against other Platelet-Derived Growth Factor Receptor β (PDGFRβ) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in preclinical and translational research.
This compound is a potent and selective inhibitor of PDGFRβ, a receptor tyrosine kinase implicated in various cellular processes, including cell growth, proliferation, and migration. Dysregulation of the PDGFRβ signaling pathway is associated with numerous diseases, including cancer and fibrotic disorders. This guide explores the cross-species efficacy of this compound and compares its activity with other known PDGFRβ inhibitors.
Comparative Inhibitory Activity
This compound demonstrates high potency and selectivity for PDGFRβ. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used PDGFRβ inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Target(s) | PDGFRβ IC50 (nM) | Other Kinase IC50 (nM) | Species Tested |
| This compound | PDGFRβ , VEGFR2, FGFR1 | 10 | VEGFR2: 140, FGFR1: 2290 | Human, Mouse |
| Imatinib | PDGFRβ, c-Kit, Abl | 100 - 607 | c-Kit: 100, v-Abl: 600 | Human, Mouse |
| Sunitinib | PDGFRβ, VEGFRs, c-Kit, FLT3, RET | 57 | VEGFR1: 13, VEGFR2: 4.2, c-Kit: 7 | Human, Mouse |
| Dasatinib | PDGFRβ, Src, Bcr-Abl | 4 | Bcr-Abl: <1, Src: <1 | Human, Rat |
| 1-NaPP1 | Engineered PDGFRβ | Not specified for wild-type | - | Mouse |
Note: A lower IC50 value indicates greater potency.
Cross-Species Efficacy of this compound: In Vitro and In Vivo Evidence
This compound has demonstrated efficacy in cellular and animal models across different species, highlighting its potential for translational research.
In Vitro Studies
-
Human Umbilical Vein Endothelial Cells (HUVEC): this compound effectively inhibits the proliferation of HUVEC, a key process in angiogenesis.
-
Mouse Embryonic Fibroblasts (NIH/3T3): Studies have shown that this compound can inhibit the proliferation of NIH/3T3 cells, demonstrating its activity in a murine model.
In Vivo Studies
-
Mouse Model of Spinal Cord Injury: In a mouse model of spinal cord injury, this compound has been shown to reduce fibrotic scar formation and promote functional recovery.[1] This indicates that this compound can effectively modulate PDGFRβ signaling in a complex in vivo environment.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of cell lines such as HUVEC and NIH/3T3.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mouse Spinal Cord Injury Model
This protocol outlines a common procedure for inducing a contusion injury in mice to study the effects of therapeutic agents like this compound.
-
Anesthesia and Laminectomy: Anesthetize the mouse and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Contusion Injury: Use a standardized impactor device to deliver a controlled contusion injury to the exposed spinal cord.
-
Compound Administration: Administer this compound or a vehicle control via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Behavioral Assessment: Evaluate locomotor function at regular intervals using a standardized scale such as the Basso Mouse Scale (BMS).
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological analysis to assess lesion size, fibrotic scarring, and axonal regeneration.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams are provided.
Caption: PDGFRβ Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
References
A Comparative Guide: SU16f Versus Growth Factor Therapies in Cellular Proliferation and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic compound SU16f and prominent growth factor therapies, focusing on their mechanisms of action, effects on cellular processes, and the signaling pathways they modulate. The information is supported by experimental data to aid in the evaluation of these distinct therapeutic approaches.
Introduction
This compound is a small molecule inhibitor known for its potent and selective targeting of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). In contrast, growth factor therapies involve the application of naturally occurring proteins such as Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF) to stimulate cellular processes like proliferation, differentiation, and migration. This guide will delve into the specifics of their opposing actions and provide a framework for their potential applications in research and drug development.
Mechanism of Action
This compound acts as a tyrosine kinase inhibitor, specifically targeting the ATP-binding site of PDGFRβ, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibitory action can effectively halt aberrant cellular proliferation and fibrosis driven by the PDGF/PDGFRβ axis.
Growth Factor Therapies (PDGF, FGF, VEGF) function by binding to their respective receptor tyrosine kinases (RTKs) on the cell surface. This ligand-receptor interaction induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events that ultimately lead to specific cellular responses, including cell growth, survival, and angiogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative growth factors, providing a basis for a comparative assessment of their potency and selectivity.
| Compound | Target | IC50 / EC50 | Cell Line / System | Reference |
| This compound | PDGFRβ | 10 nM | In vitro kinase assay | [1] |
| VEGFR2 | 140 nM | In vitro kinase assay | [1] | |
| FGFR1 | 2.29 µM | In vitro kinase assay | [1] | |
| HUVEC & NIH3T3 Proliferation | 0.11 µM | Cell-based assay | [2] | |
| PDGF-BB | Fibroblast Proliferation | ~1-30 ng/mL | Human wound fibroblasts | [3] |
| Orbital Fibroblast Proliferation | 50 ng/mL | Human orbital fibroblasts | [4] | |
| bFGF (FGF-2) | Fibroblast Proliferation | 1 ng/mL | Normal human dermal fibroblasts | [5] |
| Fibroblast Proliferation | 10 ng/mL | Rat adipose-derived stem cell-induced fibroblasts | [6] | |
| VEGF-A | HUVEC Proliferation | ~1 ng/mL | Human Umbilical Vein Endothelial Cells | [7] |
| HUVEC Proliferation | 20 nM | Human Umbilical Vein Endothelial Cells | [8] |
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the signaling pathways affected by this compound and the growth factors PDGF, FGF, and VEGF.
This compound Inhibition of the PDGFRβ Signaling Pathway
Growth Factor Signaling Pathways (PDGF, FGF, VEGF)
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate this compound and growth factor therapies.
Western Blotting for PDGFRβ Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on PDGF-induced PDGFRβ phosphorylation.
Workflow Diagram
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human dermal fibroblasts) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PDGFRβ (Tyr751) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total PDGFRβ and a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated PDGFRβ signal to the total PDGFRβ and loading control signals.
-
MTT Cell Proliferation Assay
This protocol is used to measure the effect of this compound or growth factors on cell proliferation.
Workflow Diagram
Protocol Steps:
-
Cell Seeding:
-
Seed cells (e.g., NIH3T3 fibroblasts or HUVECs) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with serum-free or low-serum medium containing various concentrations of the test compound (this compound or a growth factor) or vehicle control. For this compound, co-treatment with a stimulating growth factor (e.g., PDGF-BB) is necessary to assess its inhibitory effect.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell proliferation or inhibition relative to the control wells.
-
Plot the results as a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for growth factors).
-
Conclusion
This compound and growth factor therapies represent two distinct strategies for modulating cellular behavior. This compound, as a selective PDGFRβ inhibitor, offers a targeted approach to block specific signaling pathways implicated in pathological conditions such as fibrosis and cancer. In contrast, growth factor therapies leverage the natural stimulatory functions of proteins like PDGF, FGF, and VEGF to promote tissue repair and regeneration. The choice between these approaches is highly dependent on the therapeutic goal, with this compound being suited for indications requiring the inhibition of aberrant cell proliferation and growth factors being applicable where cellular growth and neovascularization are desired. The provided data and protocols offer a foundational resource for researchers to design and interpret experiments aimed at further elucidating the roles of these powerful modulators of cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Basic fibroblast growth factor stimulates the proliferation of human dermal fibroblasts via the ERK1/2 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-derived growth factor isoforms PDGF-AA, -AB and -BB exert specific effects on collagen gene expression and mitotic activity of cultured human wound fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of human basic fibroblast growth factor on fibroblast proliferation, cell volume, collagen lattice contraction: in comparison with acidic type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
Histological Validation of SU16f-Mediated Scar Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histological effects of SU16f, a potent inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), in reducing scar formation against other established scar treatment modalities. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and Scar Formation
Excessive fibrosis following tissue injury leads to the formation of scar tissue, which can impair function and be aesthetically undesirable. A key driver of this process is the activation of fibroblasts, largely mediated by growth factors such as Platelet-Derived Growth Factor (PDGF). This compound specifically targets the PDGFRβ pathway, which has been identified as a critical signaling cascade in the proliferation and activation of scar-forming fibroblasts. By inhibiting this pathway, this compound presents a targeted approach to mitigating fibrotic scarring.
Comparative Histological Analysis
The following table summarizes the quantitative histological data for this compound and alternative scar reduction therapies. It is important to note that the experimental models and specific quantification methods may vary between studies, making direct comparisons challenging. The data for this compound is derived from a spinal cord injury (SCI) model in mice, while data for other therapies are from dermal scarring models.
| Treatment | Experimental Model | Key Histological Findings (Quantitative) | Mechanism of Action |
| This compound | Mouse Spinal Cord Injury | - Significant reduction in the area of PDGFRβ+ cells. - Decreased deposition of fibronectin and laminin, key components of the fibrotic scar.[1][2] | Inhibition of the PDGFRβ signaling pathway, leading to reduced fibroblast proliferation and activation.[2] |
| Triamcinolone Acetonide | Mouse Dermal Wound | - Dose-dependent reduction in the expression of Collagen Type I and Type III. - Decreased expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. | Anti-inflammatory and anti-proliferative effects, including the suppression of collagen synthesis by fibroblasts. |
| Silicone Gel Sheeting | In vitro / Animal Dermal Scar Models | - Decreased fibroblast activity and proliferation. - Downregulation of Transforming Growth Factor-beta 2 (TGF-β2) expression.[3] | Occlusion and hydration of the stratum corneum, leading to modulation of cytokine production and fibroblast activity. |
| Niacinamide (Vitamin B3) | In vitro / Animal Dermal Wound Models | - Increased collagen synthesis and fibroblast proliferation in wound healing models.[4][5][6] - Reduced inflammatory cell infiltrate. | Anti-inflammatory effects and potential modulation of fibroblast activity and collagen production.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key histological analyses used in the assessment of scar tissue.
Tissue Preparation and Sectioning
-
Fixation: Immediately following euthanasia, the tissue of interest (e.g., spinal cord segment or full-thickness skin biopsy) is harvested and fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C for 24-48 hours.
-
Dehydration and Embedding: The fixed tissue is then dehydrated through a graded series of ethanol solutions (70%, 80%, 95%, 100%), cleared in xylene, and embedded in paraffin wax.
-
Sectioning: 5-10 µm thick sections are cut using a microtome and mounted on positively charged glass slides.
Masson's Trichrome Staining for Collagen Deposition
This technique is used to differentiate collagen fibers from other tissue components.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.
-
Mordanting: Sections are mordanted in Bouin's solution to improve stain quality.
-
Staining:
-
Nuclei are stained with Weigert's iron hematoxylin.
-
Cytoplasm and muscle fibers are stained red with Biebrich scarlet-acid fuchsin.
-
Collagen fibers are stained blue with aniline blue.
-
-
Dehydration and Mounting: Slides are dehydrated, cleared in xylene, and mounted with a permanent mounting medium.
A detailed protocol can be found in various histology resources.
Immunohistochemistry (IHC) for Specific Protein Markers
This method is used to detect the presence and location of specific proteins within the tissue.
-
Antigen Retrieval: For paraffin-embedded sections, antigen retrieval is performed to unmask the epitopes. This is typically done by heating the slides in a citrate buffer (pH 6.0).
-
Blocking: Non-specific binding sites are blocked using a solution containing normal serum and bovine serum albumin (BSA).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the target protein (e.g., anti-Fibronectin, anti-PDGFRβ) overnight at 4°C.
-
Secondary Antibody Incubation: A fluorescently-labeled or enzyme-conjugated secondary antibody that binds to the primary antibody is applied and incubated for 1-2 hours at room temperature.
-
Detection: For fluorescently-labeled antibodies, slides are visualized using a fluorescence microscope. For enzyme-conjugated antibodies (e.g., HRP), a substrate-chromogen solution (e.g., DAB) is added to produce a colored precipitate.
-
Counterstaining and Mounting: Nuclei are often counterstained with DAPI (for fluorescence) or hematoxylin (for chromogenic detection). Slides are then coverslipped with an appropriate mounting medium.
Detailed protocols for specific antibodies are typically provided by the manufacturer.
Quantitative Image Analysis
-
Image Acquisition: High-resolution images of the stained sections are captured using a microscope equipped with a digital camera.
-
Image Processing: Image analysis software (e.g., ImageJ, CellProfiler) is used to quantify the parameters of interest.
-
Quantification:
-
Area of Staining: The percentage of the total tissue area that is positively stained for a specific marker is calculated.
-
Cell Counting: The number of positively stained cells (e.g., fibroblasts, inflammatory cells) per unit area is determined.
-
Collagen Density: The intensity of the blue stain in Masson's trichrome-stained sections is measured to estimate collagen density.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound in Scar Reduction
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects.
Caption: this compound inhibits the PDGFRβ signaling pathway to reduce scar formation.
Experimental Workflow for Histological Validation
This diagram outlines a typical experimental workflow for the histological validation of an anti-scarring therapeutic.
Caption: A generalized workflow for the histological assessment of scar tissue.
Conclusion
The available data suggests that this compound holds promise as a targeted therapy for the reduction of fibrotic scarring by specifically inhibiting the PDGFRβ pathway. Histological analysis confirms its ability to reduce key components of the fibrotic matrix and the population of scar-forming cells in a preclinical model of spinal cord injury. While established therapies such as triamcinolone and silicone gel have demonstrated efficacy in dermal scarring, their mechanisms are less targeted. Further research, including direct comparative studies in relevant preclinical models, is warranted to fully elucidate the therapeutic potential of this compound in various wound healing contexts. This guide serves as a foundational resource for researchers and clinicians evaluating novel anti-scarring strategies.
References
- 1. Immunohistochemistry Protocol for Fibronectin Antibody (NB110-56990): Novus Biologicals [novusbio.com]
- 2. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Silicone sheeting decreases fibroblast activity and downregulates TGFbeta2 in hypertrophic scar model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Nicotinamide Improves Tissue Regeneration in Excisional Full-Thickness Skin Wounds: A Stereological and Pathological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of a niacinamide dominated cosmeceutical formulation on fibroblast activity and wound healing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SU16f in Spinal Cord Injury: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SU16f, a selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), in preclinical spinal cord injury (SCI) models. Its performance is objectively compared with other therapeutic alternatives, supported by experimental data, to inform future research and drug development in the field of SCI.
Executive Summary
Spinal cord injury (SCI) triggers a complex cascade of cellular and molecular events, often leading to the formation of a fibrotic scar that presents a major barrier to axonal regeneration and functional recovery. This compound has emerged as a promising therapeutic agent by specifically targeting the PDGFRβ signaling pathway, which is instrumental in the formation of this fibrotic scar. Preclinical studies in mouse models of spinal cord compression injury have demonstrated that this compound can effectively reduce fibrotic scar formation, promote axonal regeneration, and lead to significant improvements in locomotor function. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies, and compare the efficacy of this compound with other therapeutic strategies, such as anti-inflammatory agents and neuroprotective compounds.
This compound: Mechanism of Action in SCI
Following SCI, the upregulation of Platelet-Derived Growth Factors (PDGFs), particularly PDGF-B and PDGF-D, activates PDGFRβ on pericytes and fibroblasts. This activation is a key step in the proliferation and differentiation of these cells into myofibroblasts, which are the primary contributors to the dense, inhibitory fibrotic scar. This compound, by blocking the PDGFRβ pathway, effectively curtails this process.
Comparative Efficacy of this compound and Alternatives in Mouse SCI Models
The following tables summarize the quantitative data on the efficacy of this compound compared to other therapeutic agents in mouse models of spinal cord injury. It is important to note that these results are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to potential variations in experimental protocols.
Table 1: Functional Recovery Assessment
| Therapeutic Agent | SCI Model | Assessment Metric | Treatment Group Outcome | Control Group Outcome | p-value | Citation |
| This compound | Compression | BMS Score at 28 dpi | ~4.5 | ~2.5 | <0.0001 | [1][2] |
| Minocycline | Contusion | BMS Score at 8 weeks | 7.7 ± 0.4 | 5.8 (at 7 weeks) | <0.05 | |
| Ibuprofen | Contusion | BMS Score at 4 weeks | Improved walking function | Limited recovery | Not specified | |
| Neural Stem Cells | Contusion | BMS Score at 3 weeks | 4.5 | 3.0 | Not specified |
BMS: Basso Mouse Scale for Locomotion; dpi: days post-injury.
Table 2: Histological and Molecular Outcomes
| Therapeutic Agent | SCI Model | Outcome Measure | Treatment Group Result | Control Group Result | p-value | Citation |
| This compound | Compression | Fibrotic Scar Area (PDGFRβ+) | Significantly Reduced | Extensive Scarring | <0.001 | [1][2] |
| This compound | Compression | Axon Density (NF+) in Lesion | Significantly Increased | Low Density | <0.001 | [2] |
| This compound | Compression | Inflammatory Cell Area (CD68+) | Significantly Reduced | High Infiltration | <0.001 | [2] |
| Ibuprofen | Contusion | Spared White Matter | Increased | Less Sparing | Not specified | |
| Ibuprofen | Contusion | Serotonergic Axon Sprouting | Increased | Limited Sprouting | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
This compound Administration in a Spinal Cord Compression Injury Model
-
Animal Model: Adult C57BL/6 mice.[1]
-
Injury Induction: A spinal cord compression injury is induced at the thoracic level (T10) using calibrated forceps to create a consistent and reproducible lesion.[1][2]
-
Drug Administration: this compound is administered via intrathecal injection daily, starting from 3 days post-injury (dpi).[2]
-
Functional Assessment: Locomotor recovery is evaluated using the Basso Mouse Scale (BMS) at regular intervals (e.g., 3, 7, 14, 21, and 28 dpi).[2]
-
Histological Analysis: At the study endpoint (e.g., 28 dpi), spinal cord tissue is collected and processed for immunofluorescence staining to assess the area of the fibrotic scar (PDGFRβ, fibronectin, laminin), axonal density (neurofilament, 5-HT), and inflammation (CD68).[2]
Alternative Therapeutic Agent Protocols (General Overview)
-
Minocycline: Typically administered systemically (e.g., intraperitoneal or intravenous injection) shortly after a contusion injury. Functional outcomes are assessed over several weeks.
-
Ibuprofen: Administered subcutaneously via osmotic mini-pumps for continuous delivery over a period of weeks following a contusion injury.
-
Neural Stem Cells: Transplanted directly into the injury site or surrounding parenchyma at a specific time point post-contusion injury. Functional and histological assessments are conducted over an extended period to evaluate cell survival, differentiation, and integration.
Discussion and Future Directions
The data presented in this guide highlight the significant therapeutic potential of this compound in a preclinical model of spinal cord injury. By targeting the PDGFRβ pathway, this compound effectively mitigates the formation of the inhibitory fibrotic scar, a major impediment to neural repair. The resulting improvements in axonal regeneration and locomotor function are substantial when compared to control groups.
When considering alternative therapies, it is evident that various approaches, including anti-inflammatory and neuroprotective strategies, also show promise. However, a direct comparative analysis is challenging due to the heterogeneity of SCI models and experimental designs across studies. Future research should aim to conduct head-to-head comparisons of this compound with other leading therapeutic candidates in standardized SCI models. Furthermore, exploring the efficacy of this compound in other types of SCI, such as contusion and transection injuries, would provide a more comprehensive understanding of its therapeutic window and potential clinical applications. Combination therapies, pairing this compound with agents that promote neuronal survival or axonal growth through different mechanisms, may also offer synergistic benefits and represent a promising avenue for future investigation.
References
- 1. Anti-Inflammatory Treatments during the Chronic Phase of Spinal Cord Injury Improve Locomotor Function in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional and neuroprotective actions of Neu2000, a dual-acting pharmacological agent, in the treatment of acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of SU16f studies in nerve regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SU16f, a Platelet-Derived Growth Factor Receptor β (PDGFRβ) inhibitor, and its role in promoting nerve regeneration, primarily in the context of spinal cord injury (SCI). The information is based on a meta-analytical approach to existing studies, comparing this compound's mechanism and efficacy against other therapeutic strategies.
This compound: Mechanism of Action and Efficacy
This compound has been identified as a promising therapeutic agent for nerve regeneration due to its targeted inhibition of the PDGFRβ pathway.[1][2][3] This pathway is crucial in the formation of fibrotic scars after nerve injury, which act as a significant barrier to axonal regrowth.[1][2] By blocking this pathway, this compound effectively reduces the formation of these scars, thereby creating a more permissive environment for nerve regeneration.[1][2][4]
Signaling Pathway of this compound in Spinal Cord Injury
The diagram below illustrates the proposed signaling pathway through which this compound exerts its effects. Following a spinal cord injury, Platelet-Derived Growth Factors (PDGFs), particularly PDGF-B and PDGF-D, are released by astrocytes, macrophages/microglia, and fibroblasts.[1][2] These growth factors bind to and activate PDGFRβ on fibroblasts, leading to their proliferation and the subsequent formation of a fibrotic scar. This compound acts as a specific inhibitor of PDGFRβ, blocking this cascade and reducing scar formation, which in turn promotes axon regeneration.[1][2][3]
Caption: this compound inhibits the PDGFRβ pathway to reduce fibrotic scarring and promote axon regeneration.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study on this compound in a mouse model of spinal cord injury.
| Metric | Control Group | This compound Group | Outcome | Reference |
| Fibrotic Scar Area (mm²) | ~1.2 | ~0.6 | Significant Reduction | [2] |
| NF+ Axon Density (a.u.) | ~100 | ~200 | Significant Increase | [2] |
| 5-HT+ Axon Area (mm²) | ~0.02 | ~0.06 | Significant Increase | [2] |
| BMS Score (at 28 dpi) | ~2.5 | ~4.0 | Improved Locomotor Function | [2][3] |
NF+ (Neurofilament positive), 5-HT+ (Serotonin positive), BMS (Basso Mouse Scale), dpi (days post-injury).
Experimental Protocols
A standardized experimental workflow for evaluating this compound in a mouse model of spinal cord injury is outlined below.
Caption: Experimental workflow for assessing this compound efficacy in a mouse SCI model.
Detailed Methodologies:
-
Animal Model and Spinal Cord Injury: Eight-week-old C57BL/6 mice are subjected to a moderate spinal cord contusion injury at the T10 vertebral level using a standardized impactor device.[2][3][4]
-
Drug Administration: this compound is administered via intrathecal injection at the injury site, typically immediately after the SCI and then at subsequent time points as per the study design. The control group receives a vehicle injection.[2][3]
-
Behavioral Analysis: Locomotor function recovery is assessed weekly using the Basso Mouse Scale (BMS), which evaluates hindlimb movements and coordination. Footprint analysis may also be used to assess gait.[2][3][4]
Comparison with Alternative Therapies
While this compound shows promise, it is important to consider its performance relative to other nerve regeneration strategies.
| Therapeutic Strategy | Mechanism of Action | Key Advantages | Key Limitations |
| This compound (PDGFRβ Inhibitor) | Reduces fibrotic scar formation by inhibiting fibroblast proliferation.[1][2] | Targeted mechanism, potential for reducing a key physical barrier to regeneration. | Efficacy may be limited to injuries with significant fibrotic scarring. |
| Sunitinib (Multi-RTK Inhibitor) | Inhibits multiple receptor tyrosine kinases (e.g., VEGFR, PDGFR), potentially offering neuroprotection and modulating the injury microenvironment.[5][6][7] | Broad-spectrum activity, potential for both neuroprotective and anti-scarring effects.[6] | Less specific than this compound, potential for off-target effects. |
| Schwann Cell Transplantation | Provides a source of neurotrophic factors and a cellular scaffold for axonal guidance.[8][9] | Mimics the natural regenerative process, provides multiple pro-regenerative cues.[9] | Requires a cell source, potential for immunogenicity, complex delivery.[8] |
| Neurotrophic Factors (e.g., BDNF, FGF) | Directly support neuronal survival and promote axonal growth.[10][11] | Directly addresses the needs of regenerating neurons. | Short half-life in vivo, challenges with targeted and sustained delivery. |
| cAMP Analogs (e.g., Forskolin) | Elevate intracellular cAMP levels, which is associated with Schwann cell differentiation and myelination.[10][11] | Targets a key signaling pathway in myelination. | Effects can be broad and may not address all barriers to regeneration. |
Concluding Remarks
This compound represents a targeted therapeutic approach for nerve regeneration by specifically addressing the issue of fibrotic scar formation. Its efficacy in preclinical models of spinal cord injury is promising, demonstrating significant improvements in axonal regrowth and functional recovery. Compared to broader-spectrum inhibitors like Sunitinib or cell-based therapies, this compound offers a more focused mechanism of action. However, the optimal therapeutic strategy for nerve regeneration may ultimately involve a combination of approaches that target different aspects of the complex injury and repair process, such as reducing scarring, providing neurotrophic support, and promoting myelination. Further research is needed to fully elucidate the therapeutic potential of this compound and its place in the clinical landscape of nerve repair.
References
- 1. spinalcord.help [spinalcord.help]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib Produces Neuroprotective Effect Via Inhibiting Nitric Oxide Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib impedes brain tumor progression and reduces tumor-induced neurodegeneration in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib enhances neuronal survival in vitro via NF-κB-mediated signaling and expression of cyclooxygenase-2 and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic review of the therapeutic use of Schwann cells in the repair of peripheral nerve injuries: Advancements from animal studies to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacologically targeting Schwann cells to improve regeneration following nerve damage [frontiersin.org]
- 11. Pharmacologically targeting Schwann cells to improve regeneration following nerve damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SU16f
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle SU16f with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Chemical and Physical Properties of SU116f
A summary of the key properties of this compound is provided below to inform safe handling and disposal practices.
| Property | Value |
| Chemical Name | (Z)-3-[2,4-Dimethyl-5-(2-oxo-6-phenyl-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid |
| Synonyms | SU-16F, SU 16F, 3-substituted indolin-2-one 16f |
| CAS Number | 251356-45-3 |
| Molecular Formula | C24H22N2O3 |
| Molecular Weight | 386.44 g/mol |
| Physical Appearance | Red-brown solid |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is based on general guidelines for the disposal of hazardous laboratory chemicals.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled, and sealed container for solid chemical waste.
-
Treat all materials contaminated with solid this compound, such as weighing paper, spatulas, and disposable labware, as hazardous solid waste and place them in the same designated container.[4]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, typically dissolved in DMSO, in a separate, leak-proof, and chemically compatible container designated for hazardous liquid waste.[4] High-density polyethylene containers are a suitable option.
-
Crucially, never pour this compound solutions down the drain. [4]
-
-
Contaminated Sharps:
-
Dispose of any sharps, such as needles or syringes, contaminated with this compound in a designated, puncture-resistant sharps container.[4]
-
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration and volume.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible chemicals and sources of ignition.[4]
3. Waste Disposal Workflow:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.
Experimental Protocols for Waste Handling
While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures for handling hazardous chemical waste should be strictly adhered to:
-
Spill Cleanup: In the event of a spill, do not place materials used for cleanup into containers of liquid unwanted laboratory material. Instead, place them in containers designated for solid debris only, such as a chemical solid unwanted laboratory material bucket.[5]
-
Container Management: Ensure that all waste containers are kept closed except when adding waste.[6] Do not overfill containers.
-
Decontamination: Decontaminate any reusable lab equipment that has come into contact with this compound according to your institution's established procedures for hazardous chemical decontamination.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is always recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Navigating the Safe Handling of SU16f: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of SU16f, a potent kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent research compounds with unknown hazard profiles.
When working with novel or uncharacterized substances like this compound, a cautious and proactive approach to safety is critical. The following recommendations are designed to minimize risk and provide a framework for safe operational and disposal procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.
| PPE Category | Equipment | Specifications and Use Cases |
| Primary Barrier | Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately upon suspected contamination. |
| Lab Coat | A disposable, back-closing lab coat should be worn to protect personal clothing and skin. | |
| Secondary Barrier | Eye Protection | Chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Face Shield | A full-face shield should be worn in addition to goggles when there is a significant risk of splashing. | |
| Respiratory Protection | Respirator | For procedures that may generate aerosols or dust, a properly fitted N95 or higher-rated respirator is advised. |
| General Laboratory Attire | Clothing | Long pants and closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is crucial for the safe management of this compound in the laboratory. The following diagram outlines the key steps, from initial receipt and storage to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated as hazardous waste.
-
Containerization: Use clearly labeled, leak-proof containers for solid and liquid waste. Sharps should be placed in a designated sharps container.
-
Disposal Route: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this material down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound.
For spills, evacuate the immediate area and alert your laboratory supervisor and institutional safety office. Spill cleanup should only be performed by trained personnel equipped with the appropriate PPE.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals and is based on general principles of laboratory safety for handling potent, uncharacterized chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before beginning any work with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
